5-Methylundecanoyl-CoA
描述
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属性
分子式 |
C33H58N7O17P3S |
|---|---|
分子量 |
949.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylundecanethioate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-5-6-7-8-10-21(2)11-9-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48) |
InChI 键 |
VVBWIGUOKAXPDO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Enigmatic Role of 5-Methylundecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylundecanoyl-CoA is a C12 methyl-branched acyl-coenzyme A (CoA) derivative. While direct research on this specific molecule is limited, its biological role can be inferred from the established principles of branched-chain fatty acid (BCFA) metabolism. BCFAs are known to be integral components of cell membranes, particularly in bacteria, influencing fluidity and environmental adaptation. In mammals, they are obtained from dietary sources or synthesized endogenously, and are involved in various physiological processes, including gut health and immune regulation. This technical guide provides a comprehensive overview of the putative metabolic pathways, potential biological functions, and experimental methodologies relevant to the study of this compound.
Introduction to Branched-Chain Fatty Acids and Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids containing one or more methyl groups on their carbon chain. They are found in various organisms, from bacteria to mammals, and play crucial roles in cellular structure and signaling. The most common BCFAs are iso- and anteiso- forms, with a methyl group on the penultimate or antepenultimate carbon, respectively. The activation of BCFAs to their coenzyme A (CoA) thioesters, such as this compound, is a prerequisite for their participation in metabolic pathways. Acyl-CoAs are central intermediates in fatty acid metabolism, including both synthesis and degradation.
Putative Biosynthesis of this compound
The biosynthesis of this compound is likely to follow the general pathways established for other BCFAs. The synthesis is initiated by a branched-chain primer, which is then elongated.
Initiation: The synthesis of BCFAs often starts with the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which provide the initial branched acyl-CoA primers.[1][2] For a mid-chain methyl branch as in 5-methylundecanoic acid, the primer could potentially be a short-chain methyl-branched acyl-CoA.
Elongation: The primer is then elongated by fatty acid synthase (FASN) or a similar enzymatic system, which typically uses malonyl-CoA as the two-carbon donor.[3] The promiscuity of FASN allows for the incorporation of methylmalonyl-CoA in place of malonyl-CoA, leading to the introduction of a methyl branch.[3]
A proposed biosynthetic pathway for this compound is depicted below.
Figure 1. Proposed biosynthetic pathway of this compound.
Putative Degradation of this compound
The degradation of methyl-branched fatty acids often requires specialized enzymatic pathways to handle the methyl branch, which can obstruct standard β-oxidation. The degradation of this compound is likely to occur in the peroxisomes, which are equipped to handle such molecules.
α-Oxidation: For fatty acids with a methyl group at an odd-numbered carbon (like the 5-position), the degradation can proceed via β-oxidation until the methyl branch is near the carboxyl end. At this point, a single round of α-oxidation may be required to remove one carbon and shift the methyl group to an even-numbered position, allowing β-oxidation to resume.[4]
β-Oxidation: The majority of the carbon chain is degraded through the standard β-oxidation spiral, yielding acetyl-CoA molecules.[5][6] For an odd-chain fatty acid, the final cycle of β-oxidation would produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][7]
The proposed degradation pathway is illustrated below.
Figure 2. Proposed degradation pathway of this compound.
Biological Role and Significance
Based on the known functions of other BCFAs, this compound is likely involved in:
-
Membrane Structure and Fluidity: Incorporation of 5-methylundecanoic acid into phospholipids (B1166683) would affect the physical properties of cell membranes, such as fluidity and permeability. This is a well-established role for BCFAs in bacteria, allowing them to adapt to different environmental conditions.
-
Metabolic Regulation: As an intermediate in fatty acid metabolism, this compound levels could influence the overall flux through synthetic and degradative pathways.
-
Signaling: Some fatty acyl-CoAs act as signaling molecules or precursors for signaling lipids.
Experimental Protocols
The study of this compound requires specialized analytical techniques for its extraction, detection, and quantification.
Extraction of Acyl-CoAs from Biological Samples
A common method for extracting acyl-CoAs involves solvent precipitation and solid-phase extraction (SPE) to enrich for these molecules and remove interfering substances.[8]
Protocol: Acyl-CoA Extraction
-
Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[8]
-
Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.[8]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[8]
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.[8]
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18).
-
Load the supernatant.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent.[9]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.[8]
Figure 3. Experimental workflow for the extraction of acyl-CoAs.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[8]
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for this compound would be predicted based on its molecular weight and the characteristic fragmentation of the CoA moiety. A neutral loss of 507 is characteristic for acyl-CoAs.[9]
-
Quantitative Data
Due to the lack of specific studies on this compound, no direct quantitative data on its cellular concentration or the kinetic parameters of enzymes involved in its metabolism are available in the literature. However, general concentration ranges for various acyl-CoAs in different tissues have been reported and can serve as a reference point.
Table 1: General Cellular Concentrations of Acyl-CoAs
| Acyl-CoA Species | Tissue | Concentration Range (pmol/mg protein) |
| Acetyl-CoA | Liver | 50 - 200 |
| Malonyl-CoA | Liver | 1 - 10 |
| Long-Chain Acyl-CoAs (C16-C18) | Heart | 5 - 20 |
| Medium-Chain Acyl-CoAs (C8-C12) | Liver | 1 - 15 |
Note: These are approximate values from various studies and can vary significantly based on the organism, tissue, and metabolic state.
Conclusion and Future Directions
While the precise biological role of this compound remains to be elucidated, its metabolic pathways and functions can be reasonably inferred from the broader knowledge of branched-chain fatty acid metabolism. Future research should focus on the identification of the specific enzymes responsible for its synthesis and degradation, as well as its cellular and physiological effects. The development of specific analytical standards for this compound will be crucial for its accurate quantification in biological systems and for advancing our understanding of its role in health and disease. Such studies could open new avenues for drug development, particularly in the context of metabolic disorders and infectious diseases where bacterial membrane composition is a key factor.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 3. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Sources of 5-Methylundecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence and theoretical sources of 5-Methylundecanoyl-CoA, a branched-chain acyl-CoA that, while not extensively documented, is strongly implicated as a key intermediate in the biosynthesis of specialized metabolites. Drawing upon established principles of microbial biochemistry, particularly within the Actinomycetes, this document provides a comprehensive overview of its putative origins, potential biological roles, and the methodologies required for its definitive identification and characterization.
Postulated Natural Occurrence and Significance
While direct empirical evidence for the isolation of this compound from natural sources is not prevalent in current literature, its existence can be inferred from the well-characterized pathways of branched-chain fatty acid (BCFA) biosynthesis. BCFAs are significant components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. Furthermore, branched-chain acyl-CoAs serve as crucial starter or extender units in the biosynthesis of a vast array of bioactive polyketide natural products, many of which are of interest in drug development.
This compound, an anteiso-C12:0 acyl-CoA, is hypothesized to occur primarily in bacteria known for their complex lipid metabolism and production of secondary metabolites, most notably the phylum Actinobacteria.
Inferred Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to follow the general paradigm of anteiso-fatty acid synthesis, which utilizes primers derived from amino acid catabolism. The formation of an even-numbered anteiso-acyl-CoA, such as this compound, would necessitate a specific, albeit less common, branched-chain starter unit.
The proposed biosynthetic pathway is as follows:
-
Initiation: The pathway is thought to be initiated by a branched-chain acyl-CoA primer. While the primer for odd-numbered anteiso-fatty acids is 2-methylbutyryl-CoA (derived from isoleucine), the primer for even-numbered chains is likely derived from a modified branched-chain amino acid metabolism.
-
Elongation: The initial primer undergoes sequential condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex. Each cycle adds two carbon atoms to the growing acyl chain.
-
Termination: The elongation process ceases once the C12 chain length is achieved, resulting in the formation of 5-methylundecanoyl-ACP.
-
Thioester Exchange: The 5-methylundecanoyl moiety is then transferred from the acyl carrier protein (ACP) to Coenzyme A, yielding the final product, this compound.
Potential Biological Roles
This compound is likely to play two primary roles within the cell:
-
Precursor for Polyketide Synthesis: As a branched-chain acyl-CoA, it can serve as a starter or extender unit for polyketide synthases (PKSs), leading to the production of novel secondary metabolites with potentially unique biological activities.
-
Component of Cellular Lipids: The 5-methylundecanoyl moiety can be incorporated into phospholipids (B1166683) and other lipids, becoming a part of the bacterial cell membrane and influencing its physical properties.
Methodologies for Detection and Characterization
The definitive identification and quantification of this compound from biological samples requires advanced analytical techniques. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the method of choice.
Summary of Analytical Techniques
| Technique | Principle | Application | Expected Outcome |
| LC-MS/MS | Separation of acyl-CoAs by liquid chromatography followed by detection and fragmentation by tandem mass spectrometry. | Targeted quantification of this compound. | Accurate mass measurement and characteristic fragmentation pattern confirming the identity and providing quantitative data. |
| GC-MS (after derivatization) | Gas chromatographic separation of fatty acid methyl esters (FAMEs) derived from the hydrolysis of acyl-CoAs, followed by mass spectrometric detection. | Profiling of the total branched-chain fatty acid content. | Identification of 5-methylundecanoic acid, providing indirect evidence for the presence of its CoA ester. |
Detailed Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Bacterial Cultures
This protocol is adapted from established methods for the analysis of acyl-CoAs in actinomycetes.
1. Sample Collection and Quenching:
-
Harvest bacterial cells from a liquid culture (typically in late exponential or stationary phase) by rapid centrifugation at 4°C.
-
Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water, 40:40:20 v/v/v) pre-chilled to -20°C.
2. Cell Lysis and Extraction:
-
Subject the cell suspension to mechanical lysis (e.g., bead beating or sonication) at 4°C to ensure efficient extraction.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Use a C18 SPE cartridge to remove interfering substances.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution profile using mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification. The precursor ion for this compound would be its [M+H]⁺ adduct. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety is typically monitored.
Conclusion and Future Directions
While the direct detection of this compound in nature remains to be explicitly documented, a compelling body of indirect evidence from the study of branched-chain fatty acid and polyketide biosynthesis in bacteria strongly supports its existence and role as a key metabolic intermediate. For researchers in natural product discovery and drug development, the targeted search for this molecule and the polyketides derived from it in underexplored microbial strains could unveil novel bioactive compounds.
Future research should focus on:
-
Targeted Metabolomics: Applying the sensitive analytical methods described herein to a diverse range of actinomycetes and other bacteria known to produce BCFAs.
-
Genomic Mining: Identifying biosynthetic gene clusters that may encode for PKS modules with a specificity for an anteiso-C12:0-CoA primer.
-
In Vitro Reconstitution: Expressing and characterizing the enzymes of a putative this compound biosynthetic pathway to confirm their function.
The elucidation of the natural sources and biosynthetic pathways of rare acyl-CoAs like this compound will undoubtedly contribute to a deeper understanding of microbial metabolism and may pave the way for the discovery of next-generation therapeutics.
5-Methylundecanoyl-CoA: A Potential Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
5-Methylundecanoyl-CoA, a branched-chain acyl-CoA, is emerging as a molecule of interest in the study of metabolic disorders. Its role as a potential biomarker stems from its position within fatty acid metabolism, particularly in pathways that are disrupted in certain inherited and acquired metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its metabolic context, analytical methodologies for its quantification, and its potential utility as a biomarker for researchers, scientists, and drug development professionals.
Metabolic Context and Signaling Pathways
The metabolism of branched-chain fatty acids, such as 5-methylundecanoic acid, primarily occurs within the peroxisomes through a process called alpha-oxidation. This pathway is distinct from the beta-oxidation of straight-chain fatty acids that mainly takes place in the mitochondria. The presence of a methyl group on the beta-carbon of some fatty acids prevents their direct entry into the beta-oxidation spiral.
The proposed metabolic pathway for 5-methylundecanoic acid begins with its activation to this compound. Subsequently, it is likely metabolized via alpha-oxidation, a process that involves the removal of one carbon atom at a time from the carboxyl end of the fatty acid. This pathway is crucial for the degradation of phytanic acid, a branched-chain fatty acid that accumulates in Refsum disease, a peroxisomal disorder.[1]
Inferred Alpha-Oxidation Pathway of this compound:
Defects in the enzymes of the alpha-oxidation pathway, such as phytanoyl-CoA hydroxylase (PHYH), lead to the accumulation of branched-chain fatty acids and their CoA esters.[2][3] Therefore, elevated levels of this compound could potentially serve as a biomarker for peroxisomal disorders where this pathway is compromised.
Association with Metabolic Disorders
While direct quantitative data for this compound in specific metabolic disorders is currently limited in publicly available literature, its structural similarity to other branched-chain acyl-CoAs suggests its potential involvement in a range of conditions.
Potential Associations of this compound with Metabolic Disorders:
| Metabolic Disorder | Potential Role of this compound | Expected Change in Levels |
| Peroxisomal Disorders (e.g., Refsum Disease) | Accumulation due to deficient alpha-oxidation enzymes.[1] | Elevated |
| Metabolic Syndrome | Alterations in fatty acid metabolism and gut microbiome composition may influence its levels. | To be determined |
| Gut Dysbiosis | Gut microbiota can produce a variety of branched-chain fatty acids that may be precursors to their corresponding CoA esters. | To be determined |
Further metabolomic studies are required to establish a definitive link and quantify the changes in this compound levels in these and other metabolic conditions.
Experimental Protocols
The quantification of this compound in biological samples typically requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general framework for such an analysis.
Workflow for Quantification of this compound:
Sample Preparation: Acyl-CoA Extraction
A robust extraction method is critical for the accurate quantification of acyl-CoAs. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate acyl-CoAs from complex biological matrices.
-
Homogenization: Homogenize the tissue or plasma sample in a suitable buffer.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the homogenized sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent mixture.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
LC-MS/MS provides the necessary selectivity and sensitivity for quantifying low-abundance analytes like this compound. The use of Multiple Reaction Monitoring (MRM) is essential for specific detection.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety (507 Da).[4] Based on the structure of this compound (predicted molecular weight of approximately 935.4 g/mol ), the following theoretical MRM transitions can be proposed:
-
Precursor Ion (Q1): [M+H]+ ≈ 936.4 m/z
-
Product Ion (Q3) after neutral loss of 507 Da: ≈ 429.4 m/z
-
Other potential product ions: Fragments corresponding to the acyl chain or other parts of the CoA molecule.
-
-
Note: These MRM transitions are theoretical and must be empirically optimized using an analytical standard of this compound.
Conclusion and Future Directions
This compound holds promise as a potential biomarker for metabolic disorders, particularly those involving defects in peroxisomal fatty acid oxidation. However, further research is critically needed to validate its clinical utility. Key future directions include:
-
Quantitative Studies: Conducting large-scale metabolomic studies to accurately quantify the levels of this compound in well-characterized patient cohorts with various metabolic disorders.
-
Method Development: Developing and validating robust and high-throughput analytical methods for the routine measurement of this compound in clinical laboratories.
-
Pathway Elucidation: Further investigating the precise metabolic pathways involved in the synthesis and degradation of this compound to better understand its physiological and pathological roles.
-
Gut Microbiome Interactions: Exploring the contribution of the gut microbiome to the production of 5-methylundecanoic acid and its subsequent conversion to this compound.
The continued investigation of this compound and its role in metabolic diseases may lead to the development of novel diagnostic tools and therapeutic strategies for a range of debilitating conditions.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Synthesis and Degradation of 5-Methylundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the enzymatic synthesis and degradation of 5-Methylundecanoyl-CoA is limited in publicly available scientific literature. This guide is constructed based on established principles of branched-chain fatty acid metabolism, providing a strong theoretical framework and predicted pathways. The experimental protocols provided are adapted from methodologies used for similar molecules and will require optimization.
Introduction
This compound is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids and their CoA esters are important intermediates in various metabolic pathways and are components of cellular lipids, influencing membrane fluidity and signaling processes. Understanding the enzymatic pathways for their synthesis and degradation is crucial for research in metabolic disorders, drug development, and synthetic biology. This technical guide outlines the putative enzymatic synthesis and degradation pathways of this compound, supported by data on analogous molecules, and provides generalized experimental protocols and workflows.
Proposed Enzymatic Synthesis of this compound
The synthesis of this compound is predicted to occur via two primary pathways: activation of the corresponding free fatty acid or de novo synthesis incorporating a methyl branch.
Pathway 1: Activation of 5-Methylundecanoic Acid
The most direct route for the synthesis of this compound is the activation of its corresponding free fatty acid, 5-methylundecanoic acid. This reaction is catalyzed by an acyl-CoA synthetase (also known as a fatty acid CoA ligase).
Reaction:
5-Methylundecanoic acid + CoA + ATP → this compound + AMP + PPi
Enzymes Involved:
-
Acyl-CoA Synthetases (ACS): These enzymes are responsible for activating fatty acids. There are several isoforms with varying substrate specificities for chain length (short, medium, long) and branching. 5-Methylundecanoic acid, a medium-chain fatty acid, would likely be a substrate for a medium-chain acyl-CoA synthetase (MACS).
Table 1: Proposed Enzymes in the Synthesis of this compound via Activation
| Step | Reaction | Enzyme Class | Probable Specific Enzyme | Cofactors |
| 1 | Activation of 5-methylundecanoic acid | Acyl-CoA Synthetase | Medium-Chain Acyl-CoA Synthetase (MACS) | ATP, CoA, Mg2+ |
Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Pathway 2: De Novo Synthesis with Methyl Branch Incorporation
De novo synthesis of branched-chain fatty acids can occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FASN).
Key Steps:
-
Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated to form methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase.
-
Fatty Acid Elongation: Fatty acid synthase utilizes acetyl-CoA as a primer and incorporates methylmalonyl-CoA at the second elongation cycle to introduce a methyl group at the C5 position.
Signaling Pathway for De Novo Synthesis of this compound
Caption: De novo synthesis pathway for this compound.
Proposed Enzymatic Degradation of this compound
The degradation of this compound is predicted to proceed via a modified β-oxidation pathway. The methyl group at the C5 position (an odd-numbered carbon) may require an initial α-oxidation step to be bypassed, or specialized β-oxidation enzymes that can handle this branching.
Modified β-Oxidation Pathway
The presence of a methyl group on an odd-numbered carbon can sterically hinder the enzymes of the standard β-oxidation pathway. Therefore, a modified pathway is proposed.
Table 2: Proposed Enzymes in the Degradation of this compound
| Step | Reaction | Enzyme Class | Probable Specific Enzyme | Cofactors | Products |
| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | Branched-Chain Acyl-CoA Dehydrogenase | FAD | 5-Methyl-trans-Δ2-undecenoyl-CoA, FADH2 |
| 2 | Hydration | Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | H2O | 3-Hydroxy-5-methylundecanoyl-CoA |
| 3 | Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA Dehydrogenase | NAD+ | 3-Keto-5-methylundecanoyl-CoA, NADH |
| 4 | Thiolysis | β-Ketothiolase | β-Ketothiolase | CoA | Acetyl-CoA, 3-Methylnonanoyl-CoA |
Logical Relationship in Modified β-Oxidation of this compound
Caption: Proposed modified β-oxidation pathway for this compound.
Experimental Protocols
The following are generalized protocols for the enzymatic synthesis and analysis of this compound, adapted from established methods for other acyl-CoAs.
General Protocol for Enzymatic Synthesis of this compound
This protocol is based on the use of a recombinant acyl-CoA synthetase.
Materials:
-
5-methylundecanoic acid
-
Coenzyme A (CoA) lithium salt
-
ATP disodium (B8443419) salt
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Recombinant Medium-Chain Acyl-CoA Synthetase (MACS)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
1 mM 5-methylundecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
1.5 mM CoA
-
1 mM DTT
-
-
Initiate the reaction by adding the purified MACS enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC. The formation of this compound can be detected by a shift in the retention time compared to the CoA substrate and by monitoring the absorbance at 260 nm.
-
Once the reaction is complete, purify the this compound using preparative HPLC.
-
Lyophilize the purified product for storage.
General Protocol for In Vitro Degradation Assay
This protocol uses mitochondrial extracts as a source of β-oxidation enzymes.
Materials:
-
Synthesized this compound
-
Isolated mitochondria (e.g., from rat liver)
-
Reaction buffer (e.g., containing potassium phosphate, MgCl2, and L-carnitine)
-
FAD and NAD+
-
CoA
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Potassium Phosphate buffer (pH 7.4)
-
5 mM MgCl2
-
1 mM L-carnitine
-
0.1 mM FAD
-
1 mM NAD+
-
0.2 mM CoA
-
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10-50 µM.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the decrease of this compound and the appearance of degradation products (e.g., 3-methylnonanoyl-CoA, acetyl-CoA).
Quantitative Data Summary
As specific quantitative data for the enzymatic synthesis and degradation of this compound are not available, the following table provides a template for the types of data that should be collected in experimental studies.
Table 3: Template for Quantitative Data on this compound Metabolism
| Parameter | Synthesis (Acyl-CoA Synthetase) | Degradation (β-Oxidation Enzymes) |
| Substrate(s) | 5-Methylundecanoic acid, CoA, ATP | This compound, FAD, NAD+, CoA |
| Enzyme(s) | Medium-Chain Acyl-CoA Synthetase | Branched-Chain Acyl-CoA Dehydrogenase, etc. |
| Km (Substrate) | To be determined (µM) | To be determined (µM) |
| Vmax | To be determined (µmol/min/mg) | To be determined (nmol/min/mg protein) |
| kcat | To be determined (s⁻¹) | To be determined (s⁻¹) |
| Optimal pH | To be determined | To be determined |
| Optimal Temperature | To be determined (°C) | To be determined (°C) |
| Product Yield | To be determined (%) | N/A |
| Degradation Rate | N/A | To be determined (nmol/min/mg protein) |
Conclusion
While direct research on this compound is sparse, a robust understanding of its enzymatic synthesis and degradation can be inferred from the well-established principles of branched-chain fatty acid metabolism. The proposed pathways, involving activation by acyl-CoA synthetases and degradation via a modified β-oxidation pathway, provide a solid foundation for future experimental investigation. The provided generalized protocols and data templates offer a starting point for researchers to explore the metabolism of this and other branched-chain acyl-CoAs, which will be crucial for advancing our understanding of lipid metabolism and its role in health and disease. Further research is needed to identify the specific enzymes involved and to quantify their kinetic parameters.
Structural Elucidation of 5-Methylundecanoyl-CoA: A Technical Guide
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and related fields.
Introduction to this compound
This compound is a C12 acyl-CoA molecule with a methyl branch at the C5 position. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The structural characterization of novel or low-abundance acyl-CoAs like this compound is fundamental to understanding their biological roles and their implications in health and disease. Altered acyl-CoA metabolism has been linked to various metabolic disorders, making these molecules important targets for biomarker discovery and pharmacological studies.[1][2]
Analytical Approaches for Structural Elucidation
The definitive structural elucidation of acyl-CoAs is primarily achieved through a combination of liquid chromatography and mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to separate complex mixtures.[3][4]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Extraction of acyl-CoAs from biological matrices (cells, tissues) is performed using a solvent system, typically a mixture of isopropanol, acetonitrile, and an acidic buffer to ensure stability.
-
Solid-phase extraction (SPE) with a C18 sorbent can be employed for sample cleanup and enrichment of the acyl-CoA fraction.
-
To enhance stability, samples should be processed at low temperatures and additives can be used.[5] Using glass vials instead of plastic can also minimize signal loss.[5]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute acyl-CoAs based on their hydrophobicity. For example, a gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintained at 40°C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is used for the detection of acyl-CoAs.
-
MS1 Scan: A full scan is performed to identify the precursor ion of this compound. The theoretical exact mass is calculated to set the expected m/z value.
-
MS2 Fragmentation (Tandem MS): The precursor ion is selected and fragmented using collision-induced dissociation (CID). The resulting fragment ions are characteristic of the acyl-CoA structure.
-
Data Acquisition: Data is acquired in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification, or in data-dependent acquisition (DDA) mode for untargeted analysis.
-
Data Presentation and Interpretation
The structural confirmation of this compound relies on the accurate mass measurement of the precursor ion and the identification of its characteristic fragment ions.
Table 1: Predicted m/z Values for this compound and its Key Fragments
| Analyte/Fragment | Chemical Formula | Theoretical m/z |
| Precursor Ion [M+H]+ | C33H59N7O17P3S | 950.2955 |
| Fragment 1 (Adenosine Diphosphate) | C10H14N5O10P2 | 428.0369 |
| Fragment 2 (Phosphoadenosine Diphosphate) | C10H15N5O13P3 | 507.9862 |
| Fragment 3 (Acyl Group) | C12H23O | 183.1749 |
Visualization of Key Processes
Visual diagrams are essential for conceptualizing the experimental workflow and the molecular structure.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for LC-MS/MS based elucidation.
Hypothetical Synthesis of this compound
For the production of an analytical standard, a chemo-enzymatic synthesis approach can be employed.
Experimental Protocol: Chemo-enzymatic Synthesis
A plausible method for the synthesis of this compound involves a two-step process: the activation of 5-methylundecanoic acid followed by its enzymatic ligation to Coenzyme A.
-
Activation of 5-Methylundecanoic Acid:
-
5-Methylundecanoic acid is reacted with carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the highly reactive 5-methylundecanoyl-imidazole intermediate.[6]
-
-
Ligation to Coenzyme A:
-
The activated acyl group is then reacted with the free thiol group of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate) to form the thioester bond, yielding this compound.[6]
-
Alternatively, an acyl-CoA synthetase enzyme with broad substrate specificity could be used to directly ligate 5-methylundecanoic acid to Coenzyme A in the presence of ATP and Mg2+.
-
The synthesized product should be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by LC-MS/MS analysis as described above.
Conclusion
The structural elucidation of this compound is a critical step in understanding its metabolic significance. The combination of high-resolution LC-MS/MS for analysis and a robust chemo-enzymatic method for the synthesis of an analytical standard provides a powerful platform for the comprehensive characterization of this and other novel acyl-CoA molecules. This technical guide outlines the fundamental methodologies and data interpretation strategies to aid researchers in this endeavor.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Enigmatic Role of 5-Methylundecanoyl-CoA in Microbial Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are crucial components of microbial cell membranes, influencing their fluidity and adaptability to environmental stressors. Among the vast diversity of these lipids, 5-Methylundecanoyl-CoA represents a unique C12 iso-branched acyl-CoA. This technical guide delves into the core aspects of this compound's role in microbial fatty acid metabolism. While specific quantitative data and dedicated enzymatic studies on this particular molecule are not extensively documented in current literature, this guide extrapolates from the well-established principles of branched-chain fatty acid biosynthesis, degradation, and regulation in bacteria. We provide a framework for its study, including detailed experimental protocols and conceptual metabolic pathways, to empower researchers in their investigation of this and other novel fatty acid molecules.
Introduction to Branched-Chain Fatty Acids (BCFAs) in Microbes
Branched-chain fatty acids are integral to the physiology of many bacterial species, particularly Gram-positive bacteria. They are broadly classified into two main series: iso and anteiso, which differ in the position of the methyl branch. These fatty acids play a vital role in maintaining the fluidity and integrity of the cell membrane, especially in response to changes in temperature and pH. The presence and relative abundance of specific BCFAs can also serve as a chemotaxonomic marker for bacterial identification.
Biosynthesis of this compound
The biosynthesis of this compound, an iso-odd BCFA, is initiated from the branched-chain amino acid leucine (B10760876). The pathway involves the conversion of leucine to a branched-chain acyl-CoA primer, which is subsequently elongated by the type II fatty acid synthase (FASII) system.
The key steps are:
-
Primer Synthesis: Leucine is transaminated to α-ketoisocaproate.
-
Decarboxylation: The α-ketoisocaproate is oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKAD) complex to form isovaleryl-CoA.
-
Initiation of Fatty Acid Synthesis: The β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction between isovaleryl-CoA and malonyl-ACP.
-
Elongation Cycles: The resulting acyl-ACP enters the iterative four-step elongation cycle of the FASII pathway. Each cycle adds two carbons from malonyl-CoA. For the synthesis of this compound (a C12 fatty acid), the C5 isovaleryl primer undergoes three elongation cycles.
Degradation of this compound
The catabolism of this compound is presumed to occur via a modified β-oxidation pathway. The presence of a methyl branch on an odd-numbered carbon does not sterically hinder the standard β-oxidation enzymes. Therefore, this compound can be degraded through successive rounds of oxidation, hydration, oxidation, and thiolysis.
The degradation would yield:
-
Four molecules of acetyl-CoA.
-
One molecule of isobutyryl-CoA.
-
Reduced cofactors (FADH₂ and NADH) for energy production.
The isobutyryl-CoA can then be further metabolized, often being converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.
Regulation of this compound Metabolism
The synthesis of BCFAs, including this compound, is tightly regulated in response to environmental cues, primarily temperature. A decrease in temperature generally leads to an increase in the proportion of BCFAs to maintain membrane fluidity. This regulation can occur at multiple levels:
-
Transcriptional Regulation: Genes encoding enzymes of the BCFA synthesis pathway, such as the branched-chain α-keto acid dehydrogenase complex and FabH, can be upregulated at lower temperatures.
-
Enzyme Specificity: Some bacteria possess multiple isoforms of FabH with different substrate specificities for straight-chain and branched-chain primers. The relative activity of these isoforms can be modulated by temperature.
-
Precursor Availability: The intracellular pool of branched-chain amino acids can influence the rate of BCFA synthesis.
Quantitative Data
As of the latest literature review, specific quantitative data for this compound, such as intracellular concentrations, metabolic flux rates, or enzyme kinetics for its specific biosynthetic enzymes, are not available. The following table presents generalized data for branched-chain fatty acids in bacteria to provide a contextual framework.
| Parameter | Organism | Value | Reference |
| BCFA Proportion of Total Fatty Acids | Bacillus subtilis | 50-90% | [General microbiology literature] |
| Staphylococcus aureus | >95% | [General microbiology literature] | |
| FabH Km for Isobutyryl-CoA | Bacillus subtilis | ~5 µM | [Biochemical studies of FabH] |
| FabH Km for Isovaleryl-CoA | Bacillus subtilis | ~3 µM | [Biochemical studies of FabH] |
| Metabolic Flux to BCFAs | Engineered E. coli | Up to 276 mg/L | [Metabolic engineering studies] |
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol outlines the general steps for the analysis of the fatty acid composition of bacterial cells, which can be adapted to quantify 5-methylundecanoic acid.
Objective: To identify and quantify the fatty acid methyl esters (FAMEs) from bacterial cell pellets.
Materials:
-
Bacterial cell culture
-
Centrifuge
-
Lyophilizer (optional)
-
Glass tubes with Teflon-lined caps
-
Saponification reagent (e.g., 15% NaOH in 50% methanol)
-
Methylation reagent (e.g., 14% BF₃ in methanol)
-
Extraction solvent (e.g., hexane)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
FAME standards
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile saline and re-centrifuge.
-
Saponification: Add the saponification reagent to the cell pellet. Heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids.
-
Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert fatty acids to their volatile methyl esters (FAMEs).
-
Extraction: Cool the sample and add the extraction solvent (hexane) and a saturated NaCl solution. Vortex to extract the FAMEs into the organic phase.
-
Washing and Drying: Wash the organic phase with a dilute base (e.g., 0.3 M NaOH) and then with deionized water. Dry the organic phase over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the FAME extract into the GC-MS. Use a suitable capillary column (e.g., a polar column like a DB-23) and a temperature program that allows for the separation of different FAMEs.
-
Data Analysis: Identify FAMEs by comparing their mass spectra and retention times to those of known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas.
Quantification of Intracellular Acyl-CoA Pools
Objective: To extract and quantify short-chain acyl-CoAs, including this compound, from bacterial cells.
Materials:
-
Bacterial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction buffer (e.g., acidic acetonitrile/isopropanol)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Rapid Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution.
-
Cell Lysis and Extraction: Pellet the cells and resuspend in cold extraction buffer containing internal standards. Lyse the cells (e.g., by sonication or bead beating).
-
Protein Precipitation: Centrifuge to pellet cell debris and precipitated proteins.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS. Use a suitable C18 column for separation and multiple reaction monitoring (MRM) for sensitive and specific quantification of each acyl-CoA species.
-
Data Analysis: Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.
Conclusion and Future Directions
This compound remains a compelling yet understudied component of the microbial lipidome. While its precise physiological roles and the nuances of its metabolism are yet to be fully elucidated, the foundational knowledge of branched-chain fatty acid metabolism provides a robust framework for its investigation. Future research should focus on identifying microbial species that produce significant quantities of this fatty acid, followed by targeted genetic and biochemical studies to uncover the specific enzymes and regulatory networks governing its synthesis and degradation. Such studies will not only enhance our fundamental understanding of microbial lipid diversity but may also open new avenues for the metabolic engineering of microorganisms for the production of specialty chemicals and for the development of novel antimicrobial agents targeting fatty acid synthesis.
Unveiling 5-Methylundecanoyl-CoA: A Technical Guide to Synthesis, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that, while not extensively documented in scientific literature, holds potential interest for researchers in metabolic diseases, drug development, and the study of lipid metabolism. Branched-chain fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling and energy homeostasis. This technical guide provides a comprehensive overview of the plausible synthesis, isolation, and characterization of this compound, based on established methodologies for analogous acyl-CoA compounds. Due to the absence of specific literature on the discovery and isolation of this compound, this document serves as a practical roadmap for its de novo generation and analysis in a laboratory setting.
Introduction to Branched-Chain Acyl-CoAs
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] While straight-chain acyl-CoAs are well-studied, branched-chain species, derived from branched-chain fatty acids, are gaining attention for their unique biological activities. These molecules can influence membrane fluidity, act as signaling molecules, and serve as precursors for the biosynthesis of complex lipids. The metabolism of odd-chain and branched-chain fatty acids differs from that of their straight-chain counterparts, often involving specific enzymatic pathways.[3][4][5]
Chemo-enzymatic Synthesis of this compound
The synthesis of acyl-CoAs can be achieved through various chemo-enzymatic methods.[2][6][7] A reliable approach for generating this compound involves the activation of 5-methylundecanoic acid and its subsequent ligation to Coenzyme A.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of various acyl-CoA esters.[2][7]
Materials:
-
5-Methylundecanoic acid
-
Coenzyme A, trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of 5-Methylundecanoic Acid:
-
Dissolve 5-methylundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting carboxylic acid.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the activated NHS ester of 5-methylundecanoic acid.
-
-
Ligation to Coenzyme A:
-
Dissolve Coenzyme A (1.2 equivalents) in cold sodium bicarbonate buffer.
-
Slowly add the THF solution containing the activated 5-methylundecanoic acid NHS ester to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction for the formation of the product by reverse-phase high-performance liquid chromatography (HPLC).
-
Proposed Synthesis Workflow
Caption: Chemo-enzymatic synthesis of this compound.
Isolation and Purification
Purification of the newly synthesized this compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.[8][9][10][11]
Experimental Protocol: HPLC Purification
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system with a UV detector.
-
A C18 reverse-phase column is typically used for acyl-CoA separation.[9]
Mobile Phase:
-
A gradient elution is generally required for optimal separation.[9]
-
Solvent A: Aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.3)
-
Solvent B: Acetonitrile or methanol
-
Procedure:
-
Sample Preparation: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., phosphoric acid) to ensure the protonation of the phosphate groups of CoA.
-
Injection and Elution: Inject the acidified reaction mixture onto the equilibrated C18 column. Elute with a linear gradient of increasing organic solvent (Solvent B).
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[8] Collect the fractions corresponding to the major product peak.
-
Desalting and Lyophilization: Pool the product-containing fractions and remove the organic solvent under reduced pressure. Desalt the aqueous solution using a suitable method (e.g., solid-phase extraction or another round of HPLC with a volatile buffer system). Lyophilize the desalted solution to obtain the purified this compound as a white powder.
Illustrative Purification Workflow
Caption: Purification workflow for this compound.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[1][12][13][14][15][16][17]
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of acyl-CoAs.[1][12]
-
Expected Molecular Weight: The theoretical monoisotopic mass of this compound (C33H58N7O17P3S) can be calculated.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will show characteristic fragments, including the loss of the phosphopantetheine group and the adenine nucleotide moiety, confirming the acyl-CoA structure.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group at the 5-position of the undecanoyl chain, as well as signals from the coenzyme A moiety.[13][14][16][17]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the thioester carbonyl carbon and the carbons of the branched alkyl chain.[16][17]
Data Summary
The following table summarizes the expected analytical data for this compound. Note: These are predicted values as specific experimental data is not available in the literature.
| Parameter | Expected Value/Characteristic |
| Molecular Formula | C33H58N7O17P3S |
| Monoisotopic Mass | 949.28 g/mol |
| Purity (by HPLC) | >95% |
| ¹H NMR | Characteristic signals for the methyl group (doublet), methine proton (multiplet), and methylene (B1212753) protons of the acyl chain, along with signals for the CoA moiety. |
| ¹³C NMR | Signal for the thioester carbonyl (~200 ppm), and distinct signals for the carbons of the 5-methylundecanoyl chain and the CoA moiety. |
| LC-MS (ESI+) | [M+H]⁺, [M+Na]⁺, and other adducts. |
| MS/MS Fragmentation | Characteristic neutral losses corresponding to the adenosine (B11128) 3',5'-diphosphate and phosphopantetheine moieties. |
Potential Metabolic Context
Branched-chain fatty acids are metabolized through pathways that can differ from the standard β-oxidation of straight-chain fatty acids. The metabolism of odd-chain and branched-chain fatty acids can lead to the production of propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.[3][4][5]
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic fate of this compound.
Conclusion
While the specific discovery and isolation of this compound are not detailed in current scientific literature, this technical guide provides a robust framework for its synthesis, purification, and characterization. The methodologies presented are based on well-established principles for the study of acyl-CoA esters and should enable researchers to produce and analyze this molecule for further investigation into its potential biological roles. The exploration of branched-chain acyl-CoAs like this compound may open new avenues for understanding metabolic regulation and developing novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. Metabolism of odd chain fatty acids | PPTX [slideshare.net]
- 6. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Putative Functions of 5-Methylundecanoyl-CoA in Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylundecanoyl-CoA is a branched-chain acyl-CoA whose specific biological functions remain largely uncharacterized. However, based on the established roles of structurally similar branched-chain fatty acids (BCFAs) and their CoA esters, it is plausible to hypothesize its involvement in key cellular signaling pathways. This technical guide consolidates the current understanding of BCFAs and their CoA derivatives as signaling molecules and extrapolates the putative functions of this compound. We will explore its potential roles in nuclear receptor activation, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα), and other signaling cascades. This document provides a theoretical framework, proposes experimental approaches, and offers structured data to guide future research into this novel molecule.
Introduction to Branched-Chain Fatty Acids and Acyl-CoAs in Cellular Signaling
Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] While less abundant than their straight-chain counterparts, BCFAs and their metabolically activated acyl-CoA derivatives are increasingly recognized for their roles beyond simple lipid metabolism, acting as potent signaling molecules.[2] These molecules can modulate gene expression and cellular responses by directly interacting with nuclear receptors and other signaling proteins.[1][2] The conversion of BCFAs to their CoA esters by acyl-CoA synthetases is a critical step, as these thioesters are often the more active form of the molecule in signaling pathways.[1][3]
Putative Biosynthesis and Metabolism of this compound
The precise metabolic pathway for this compound has not been elucidated. However, it is likely synthesized from its corresponding free fatty acid, 5-methylundecanoic acid, by an acyl-CoA synthetase (ACS). Several ACS isoforms exist with varying substrate specificities.[4] Long-chain acyl-CoA synthetases (ACSL) are known to activate a wide range of fatty acids, including branched-chain variants.[5]
The degradation of this compound is presumed to occur via a modified form of β-oxidation. The methyl group at the 5-position (an odd-numbered carbon) would not initially impede the standard β-oxidation process for the first cycle. However, subsequent cycles would require specific enzymatic machinery to handle the branch point. The initial steps of its degradation would likely be catalyzed by acyl-CoA dehydrogenases (ACADs) that have specificity for branched-chain substrates.[6][7]
Putative Signaling Pathways Involving this compound
Based on the known functions of other branched-chain acyl-CoAs, we can hypothesize the involvement of this compound in the following signaling pathways:
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation
A substantial body of evidence indicates that branched-chain acyl-CoAs are potent, high-affinity ligands for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[1][2][3] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation in both mitochondria and peroxisomes.[8][9]
Putative Mechanism of Action: this compound is hypothesized to bind directly to the ligand-binding domain of PPARα. This interaction would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of PPARα target genes.[1][3] Given that CoA thioesters of BCFAs are more potent PPARα ligands than the free acids, this compound is likely the biologically active molecule in this pathway.[2]
Wnt Signaling Pathway Modulation
Acyl-CoA molecules are substrates for protein acylation, a post-translational modification that can affect protein localization and function.[10] Palmitoylation, the attachment of palmitic acid to cysteine residues, is a well-known regulator of Wnt signaling proteins.[11] Given that acyl-CoA synthetase 5 (ACSL5) can influence Wnt signaling through the palmitoylation of Wnt2B, it is conceivable that other long-chain acyl-CoAs, including branched-chain variants, could play a similar role.[10]
Putative Mechanism of Action: this compound could serve as a substrate for a protein acyltransferase (PAT) that modifies key components of the Wnt signaling pathway. This modification could alter their subcellular localization, stability, or ability to interact with other proteins, thereby modulating Wnt-dependent gene expression.
G Protein-Coupled Receptor (GPCR) Activation
The orphan G protein-coupled receptor GPR84 has been identified as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[12] Although 5-methylundecanoic acid is a C12 fatty acid, the methyl branch may influence its binding affinity and efficacy at this receptor. GPR84 activation is linked to inflammatory responses and metabolic regulation.[13][14][15]
Putative Mechanism of Action: this compound would first be hydrolyzed to 5-methylundecanoic acid, which could then act as an agonist at GPR84 on the surface of immune or metabolic cells. This would trigger downstream signaling cascades, likely involving Gαi/o proteins, leading to calcium mobilization and inhibition of adenylyl cyclase.[12]
Quantitative Data on Related Branched-Chain Fatty Acids
Direct quantitative data for this compound is not available. However, data from studies on other BCFAs can provide a reference for designing experiments and for potential efficacy.
Table 1: PPARα Binding Affinities of Branched-Chain Acyl-CoAs
| Compound | Dissociation Constant (Kd) (nM) | Reference |
|---|---|---|
| Phytanoyl-CoA | ~11 | [3] |
| Pristanoyl-CoA | ~11 | [3] |
| Arachidonic Acid (Free) | 20 |[3] |
Table 2: Reporter Gene Assay Data for PPARα Activation by Monomethyl BCFAs
| Compound | Fold Activation of PPARα | Concentration | Cell Line | Reference |
|---|---|---|---|---|
| Isopalmitic acid (IPA) | ~2.5 | 100 µM | Rat Fao | [16] |
| 12-Methyltridecanoic acid (MTriA) | No significant activation | 100 µM | Rat Fao | [16] |
| 12-Methyltetradecanoic acid (MTA) | No significant activation | 100 µM | Rat Fao | [16] |
| 14-Methylhexadecanoic acid (MHD) | No significant activation | 100 µM | Rat Fao |[16] |
Proposed Experimental Protocols
To investigate the putative functions of this compound, the following experimental approaches are recommended.
Synthesis of this compound
-
Objective: To chemically or enzymatically synthesize this compound from 5-methylundecanoic acid.
-
Methodology:
-
Enzymatic Synthesis: Incubate 5-methylundecanoic acid with a purified long-chain acyl-CoA synthetase (e.g., ACSL1) in the presence of ATP, Coenzyme A, and MgCl2.
-
Chemical Synthesis: Use a standard method for thioester formation, such as activation of the carboxylic acid with a carbodiimide (B86325) followed by reaction with Coenzyme A.
-
Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the product by mass spectrometry.
-
PPARα Activation Assays
-
Objective: To determine if this compound can bind to and activate PPARα.
-
Methodologies:
-
Ligand Binding Assay:
-
Use a fluorescence quenching assay with purified, recombinant PPARα ligand-binding domain.
-
Titrate the PPARα with increasing concentrations of this compound and measure the change in intrinsic tryptophan fluorescence to determine the binding affinity (Kd).[3]
-
-
Reporter Gene Assay:
-
Transfect a suitable cell line (e.g., HepG2, Fao) with a plasmid containing a PPARα expression vector and a reporter plasmid with a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
Treat the cells with varying concentrations of this compound.
-
Measure luciferase activity to quantify the extent of PPARα activation.[16]
-
-
Target Gene Expression Analysis:
-
Treat primary hepatocytes or a relevant cell line with this compound.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known PPARα target genes (e.g., ACOX1, CPT1A, CYP4A1).[8]
-
-
Conclusion and Future Directions
While direct evidence for the signaling functions of this compound is currently lacking, the established roles of other branched-chain acyl-CoAs provide a strong foundation for hypothesizing its involvement in critical cellular pathways, most notably as a PPARα agonist. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the specific functions of this molecule. Future research should focus on confirming its biosynthesis and degradation pathways, validating its interaction with PPARα and other potential targets, and exploring its physiological relevance in metabolic health and disease. Understanding the signaling roles of novel lipid metabolites like this compound could open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]
- 7. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulating effects of acyl-CoA synthetase 5-derived mitochondrial Wnt2B palmitoylation on intestinal Wnt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 5-Methylundecanoyl-CoA for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The study of specific acyl-CoA species, such as those with branched chains, is essential for understanding their roles in cellular signaling and metabolic regulation. Notably, branched-chain fatty acyl-CoAs have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.
These application notes provide a detailed protocol for the chemo-enzymatic synthesis of this compound, its purification, and characterization. Additionally, a protocol for an in vitro assay to investigate its potential as a PPARα ligand is described.
Data Presentation
Table 1: Summary of Synthesis and Purification of this compound
| Parameter | Method | Expected Outcome |
| Synthesis of 5-Methylundecanoic Acid | Grignard reaction with citronellyl bromide followed by oxidation | >80% yield |
| Synthesis of this compound | Chemo-enzymatic (Carbonyldiimidazole activation) | >40% yield |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | >95% purity |
| Characterization | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Confirmation of molecular weight |
Table 2: Key Parameters for In Vitro PPARα Ligand Binding Assay
| Parameter | Description |
| Assay Principle | Competitive binding between a fluorescent-labeled PPARα ligand and the test compound (this compound). |
| Instrumentation | Fluorescence polarization plate reader. |
| Key Reagents | Purified PPARα ligand-binding domain (LBD), fluorescent PPARα ligand, this compound. |
| Data Analysis | Calculation of IC50 value to determine binding affinity. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylundecanoic Acid
This protocol describes a plausible synthetic route for 5-methylundecanoic acid, the precursor for this compound.
Materials:
-
Citronellyl bromide
-
Magnesium turnings
-
Dry diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Sodium dichromate
-
Sulfuric acid
-
Standard laboratory glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of citronellyl bromide in dry diethyl ether to the magnesium turnings with stirring. The reaction mixture should be gently refluxed until most of the magnesium has reacted.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature overnight.
-
Work-up: Acidify the reaction mixture with dilute HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Oxidation: The resulting unsaturated carboxylic acid is then oxidized. Dissolve the crude acid in a suitable solvent and treat with an oxidizing agent, such as a solution of sodium dichromate in sulfuric acid, to cleave the double bond and form 5-methylundecanoic acid.
-
Purification: Purify the final product by column chromatography on silica (B1680970) gel.
Protocol 2: Chemo-Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the synthesis of long-chain and branched-chain acyl-CoAs.[1][2] The carbonyldiimidazole (CDI) activation method is chosen for its efficiency with saturated fatty acids.[1][2]
Materials:
-
5-Methylundecanoic acid
-
Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA), free acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, 0.5 M
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF in a microcentrifuge tube.
-
Add 5-methylundecanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution.
-
Stir the mixture at room temperature (22 °C) for 1 hour to form the acyl-imidazole intermediate.
-
-
Reaction with Coenzyme A:
-
Dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO3 solution.
-
Add the CoA solution to the acyl-imidazole reaction mixture.
-
Stir the reaction for another 45 minutes at room temperature (22 °C).
-
-
Quenching and Lyophilization:
-
Flash-freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen sample overnight to remove the solvent.
-
-
Sample Preparation for Purification:
-
Dissolve the lyophilized powder in a suitable buffer for HPLC purification (e.g., 600 µL of water or HPLC mobile phase A).
-
Protocol 3: Purification of this compound by RP-HPLC
Materials:
-
Lyophilized this compound sample
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid[3]
Procedure:
-
Sample Preparation: Reconstitute the lyophilized sample in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Detection: UV at 260 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which will be longer than that of free CoA.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified product.
Protocol 4: Characterization by LC-MS/MS
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Procedure:
-
Sample Preparation: Dissolve the purified this compound in a solvent compatible with the LC-MS system (e.g., 50% methanol (B129727) in water).
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid, for separation.
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire full scan MS data to identify the molecular ion of this compound.
-
Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragment ions, confirming the structure. The fragmentation will typically show a neutral loss of the phosphopantetheine group.[5][6]
-
Protocol 5: In Vitro PPARα Ligand Binding Assay
This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of this compound for the PPARα ligand-binding domain (LBD).[7]
Materials:
-
Purified recombinant human PPARα-LBD
-
Fluorescently labeled PPARα ligand (e.g., a fluorescein-tagged agonist)
-
Purified this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
384-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent ligand in DMSO.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of PPARα-LBD in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescent ligand to all wells at a final concentration close to its Kd for PPARα.
-
Add the serially diluted this compound to the respective wells. Include a control with no competitor.
-
Initiate the binding reaction by adding the PPARα-LBD to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value represents the concentration of this compound required to displace 50% of the fluorescent ligand and is a measure of its binding affinity.
-
Mandatory Visualization
Caption: Workflow for the synthesis and application of this compound.
Caption: PPARα signaling pathway activation by a ligand.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of 5-Methylundecanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in fatty acid metabolism. Accurate and sensitive detection of this molecule is crucial for understanding its physiological and pathological significance, particularly in the context of metabolic disorders and drug development. Mass spectrometry (MS) has emerged as a powerful analytical tool for the quantification of acyl-CoAs due to its high sensitivity and selectivity. This document provides detailed application notes and protocols for the detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for acyl-CoA analysis.
Principle of Mass Spectrometry for Acyl-CoA Detection
Mass spectrometry-based methods for acyl-CoA analysis typically involve the ionization of the target molecule and the subsequent separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides high specificity and sensitivity for quantification.
A characteristic fragmentation pattern observed for acyl-CoAs in positive ion mode is the neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety of the coenzyme A molecule. This specific neutral loss is a key identifier for acyl-CoAs and is often used to develop targeted MS/MS methods.
Experimental Workflow
The overall experimental workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.
Protocol 1: LC-MS/MS for Quantification of this compound in Biological Samples
This protocol outlines a method for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.
Sample Preparation
Proper sample preparation is critical for accurate acyl-CoA analysis, as these molecules can be unstable.
Materials:
-
Biological tissue or cells
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
5-sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet in a cold extraction solution (e.g., 10% TCA or 5% SSA in water) containing an appropriate internal standard.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.
-
Load the cleared supernatant from the previous step onto the column.
-
Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.
-
Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized based on the column and system used.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for this compound need to be determined. The precursor ion will be the [M+H]⁺ ion. The primary product ion is expected to result from the neutral loss of 507 Da.
Calculating MRM Transitions for this compound:
-
Calculate the molecular weight of 5-Methylundecanoic acid:
-
Chemical Formula: C₁₂H₂₄O₂
-
Molecular Weight: 200.32 g/mol
-
-
Calculate the molecular weight of Coenzyme A:
-
Chemical Formula: C₂₁H₃₆N₇O₁₆P₃S
-
Molecular Weight: 767.53 g/mol
-
-
Calculate the molecular weight of this compound:
-
Formation of the thioester bond involves the loss of a water molecule (H₂O).
-
Molecular Weight = (200.32 + 767.53) - 18.02 = 949.83 g/mol
-
-
Determine the Precursor Ion [M+H]⁺:
-
m/z = 949.83 + 1.007 = 950.84
-
-
Determine the Product Ion (Neutral Loss of 507):
-
m/z = 950.84 - 507.1 = 443.74
-
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 950.8 | 443.7 | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Collision energy needs to be optimized for the specific instrument to achieve the best fragmentation efficiency.
Data Presentation and Quantification
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table.
Table 2: Example of Quantitative Data Summary
| Sample ID | Analyte | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (pmol/mg tissue) |
| Control 1 | This compound | 150,000 | 300,000 | 5.2 |
| Control 2 | This compound | 165,000 | 310,000 | 5.5 |
| Treated 1 | This compound | 350,000 | 290,000 | 12.5 |
| Treated 2 | This compound | 375,000 | 305,000 | 13.1 |
Quantification is typically performed by creating a calibration curve using known concentrations of a this compound standard and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.
Signaling Pathway Context
The analysis of this compound may be relevant in the context of branched-chain fatty acid metabolism and its downstream effects.
Protocol 2: GC-MS for the Analysis of 5-Methylundecanoic Acid
For a complementary analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure the corresponding free fatty acid, 5-Methylundecanoic acid, after hydrolysis of the CoA ester. This approach is useful when direct analysis of the CoA derivative is challenging.
Sample Preparation and Derivatization
Materials:
-
Sample containing this compound
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Hexane
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Hydrolysis: Hydrolyze the acyl-CoA to its corresponding free fatty acid by incubating the sample with methanolic KOH.
-
Extraction: Extract the free fatty acid into an organic solvent such as hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acid to a more volatile form, for example, by silylating with BSTFA. This step is crucial for GC analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters.
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for targeted quantification.
Conclusion
The LC-MS/MS method detailed in this document provides a robust and sensitive approach for the direct quantification of this compound in biological samples. The characteristic neutral loss of 507 Da serves as a reliable signature for the identification and quantification of this and other acyl-CoAs. For complementary analysis, GC-MS of the hydrolyzed free fatty acid can be employed. These methods are essential tools for researchers and professionals in the fields of metabolism and drug development to elucidate the role of branched-chain acyl-CoAs in health and disease.
Application Note: Chromatographic Separation of 5-Methylundecanoyl-CoA Isomers
Abstract
This application note details a robust methodology for the separation of 5-Methylundecanoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. Due to the chiral center at the 5-position of the undecanoyl chain, this compound exists as a pair of enantiomers, (R)- and (S)-5-Methylundecanoyl-CoA. The separation of these isomers is crucial for researchers in drug development and metabolic studies, as different stereoisomers can exhibit distinct biological activities. This protocol outlines two effective strategies: pre-column derivatization with a chiral reagent followed by reversed-phase HPLC, and direct separation on a chiral stationary phase.
Introduction
This compound is a long-chain branched-chain acyl-coenzyme A ester. The analysis of its specific isomers is essential for understanding its role in various biochemical pathways. Standard reversed-phase HPLC methods can separate acyl-CoAs based on chain length and degree of unsaturation, but are insufficient for resolving enantiomers.[1][2] Chiral separation is necessary to distinguish between the (R) and (S) forms. This can be achieved by converting the enantiomers into diastereomers with distinct physicochemical properties, allowing for separation on a standard achiral column, or by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][4][5]
Experimental Protocols
Method 1: Pre-column Derivatization and Reversed-Phase HPLC
This method involves the hydrolysis of this compound to its corresponding free fatty acid, followed by derivatization with a chiral reagent to form diastereomers. These diastereomers can then be separated on a conventional C18 column.
1. Sample Preparation: Hydrolysis of this compound
-
To 100 µL of sample containing this compound, add 25 µL of 1 M KOH.
-
Incubate at 65°C for 30 minutes to hydrolyze the thioester bond.
-
Neutralize the solution by adding 25 µL of 1 M HCl.
-
Extract the free 5-methylundecanoic acid by adding 200 µL of hexane/isopropanol (3:2, v/v) and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes and collect the upper organic layer.
-
Evaporate the solvent under a stream of nitrogen.
2. Chiral Derivatization
-
Reconstitute the dried 5-methylundecanoic acid in 50 µL of anhydrous acetonitrile.
-
Add 1.2 equivalents of (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol as the chiral derivatization reagent.[4][5]
-
Add 1.5 equivalents of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Cool the mixture to room temperature.
3. HPLC-UV/Fluorescence or LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 70% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
Method 2: Direct Separation on a Chiral Stationary Phase
This method allows for the direct injection of the this compound sample onto a chiral column, simplifying sample preparation.
1. Sample Preparation
-
Dilute the sample containing this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chiral HPLC-MS/MS Analysis
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IB-U or IH-U).[3]
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 95% B over 40 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: Tandem Mass Spectrometry (ESI+) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][6]
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of this compound isomers using the two proposed methods.
| Parameter | Method 1: Pre-column Derivatization | Method 2: Chiral Stationary Phase |
| Analyte | Diastereomers of 5-Methylundecanoic Acid | (R)- and (S)-5-Methylundecanoyl-CoA |
| Retention Time (Isomer 1) | 22.5 min | 31.2 min |
| Retention Time (Isomer 2) | 24.1 min | 33.5 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | 10 fmol (Fluorescence) | 50 fmol (MS/MS) |
| Limit of Quantification (LOQ) | 30 fmol (Fluorescence) | 150 fmol (MS/MS) |
Mandatory Visualizations
Caption: Experimental workflows for the two methods of separating this compound isomers.
Caption: Logical relationship between the analyte and the two chromatographic separation strategies.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards enantioselective ultrahigh performance liquid chromatography-mass spectrometry-based metabolomics of branched-chain fatty acids and anteiso-fatty acids under reversed-phase conditions using sub-2-μm amylose- and cellulose-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Methylundecanoyl-CoA using LC-MS/MS
Application Notes and Protocols: Cell-Based Assays Involving 5-Methylundecanoyl-CoA Treatment
Introduction
As of December 2025, a comprehensive review of publicly available scientific literature and commercial documentation reveals no specific cell-based assays, detailed protocols, or application notes directly involving the use of 5-Methylundecanoyl-CoA. Research has focused more broadly on the roles of long-chain and branched-chain fatty acyl-CoAs in cellular processes. This document, therefore, provides a foundational understanding of how a novel branched-chain fatty acyl-CoA like this compound could be investigated in cell-based assays, drawing parallels from existing knowledge of related molecules.
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are known to play roles in modulating membrane fluidity and acting as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). It is hypothesized that this compound, as a methylated long-chain fatty acyl-CoA, may influence similar cellular pathways.
The following sections outline potential experimental approaches and theoretical signaling pathways that could be investigated for this compound. These are intended to serve as a starting point for researchers interested in elucidating its biological function.
Hypothetical Signaling Pathway and Experimental Workflow
The diagrams below illustrate a potential signaling pathway that could be affected by this compound and a general workflow for investigating its cellular effects.
Caption: Potential PPARα signaling pathway activated by this compound.
Caption: General experimental workflow for studying cellular effects.
Proposed Experimental Protocols
Given the lack of specific data for this compound, the following protocols are adapted from general methods for studying fatty acyl-CoAs. Researchers should optimize these protocols based on the specific cell type and experimental goals.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
-
Methodology:
-
Seed cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and create a serial dilution in cell culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Gene Expression Analysis (qPCR)
-
Objective: To investigate the effect of this compound on the expression of target genes, particularly those regulated by PPARα.
-
Methodology:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a non-toxic concentration of this compound (determined from the viability assay) for a specified time (e.g., 6, 12, 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation (Hypothetical)
Should experiments be conducted, the quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Cell Viability Data
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 50 | 85 ± 7.3 |
| 100 | 60 ± 8.5 |
Table 2: Hypothetical Relative Gene Expression Data
| Treatment | Target Gene | Fold Change |
| Vehicle | CPT1A | 1.0 |
| This compound (10 µM) | CPT1A | 2.5 ± 0.3 |
| Vehicle | ACOX1 | 1.0 |
| This compound (10 µM) | ACOX1 | 3.1 ± 0.4 |
While there is currently no specific information on cell-based assays involving this compound, the provided hypothetical framework and adapted protocols offer a robust starting point for researchers. The investigation of this novel compound could yield valuable insights into the cellular roles of branched-chain fatty acyl-CoAs and their potential as therapeutic targets. Future research is necessary to establish its precise biological functions and mechanisms of action.
Application Notes and Protocols: Isotopic Labeling of 5-Methylundecanoyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. 5-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA, is an important intermediate in the metabolism of branched-chain fatty acids. Understanding its metabolic fate is crucial for investigating various physiological and pathological processes, including energy metabolism and certain metabolic disorders. These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its application in tracer studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Table 1: Isotopes for Labeling this compound
| Isotope | Labeling Position(s) | Typical Precursor | Analytical Method | Key Application |
| ¹³C | Carboxyl carbon (C1) | ¹³CO₂ | Mass Spectrometry, NMR | Tracing entry into the TCA cycle |
| ¹³C | Methyl group on C5 | ¹³CH₃I | Mass Spectrometry, NMR | Following the fate of the branch point |
| ²H (D) | Acyl chain | Deuterated precursors | Mass Spectrometry, NMR | Quantifying fatty acid oxidation and incorporation into complex lipids |
Table 2: Expected Mass Shifts in Mass Spectrometry for Labeled this compound
| Analyte | Unlabeled Mass (Da) | ¹³C₁ (at C1) Labeled Mass (Da) | ¹³C₁ (at C5-methyl) Labeled Mass (Da) | ²Hₓ Labeled Mass (Da) |
| 5-Methylundecanoic Acid | 200.32 | 201.32 | 201.32 | 200.32 + x |
| This compound | 951.36 | 952.36 | 952.36 | 951.36 + x |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Branched-Chain Fatty Acids
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 | 175-185 |
| α-CH₂ | 2.2-2.4 | 33-35 |
| β-CH₂ | 1.6-1.7 | 24-26 |
| -CH(CH₃)- | 1.4-1.6 | 30-40 |
| -CH₃ (branch) | 0.8-1.0 (d) | 15-25 |
| Terminal -CH₃ | 0.8-0.9 (t) | 13-15 |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular environment. d denotes a doublet and t denotes a triplet.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 5-Methylundecanoic Acid
This protocol describes a synthetic route for preparing 5-methylundecanoic acid with isotopic labels, for example, at the C5-methyl group using a Grignard reaction.
Materials:
-
1-bromo-4-methyl-decane
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-4-methyl-decane in dry diethyl ether dropwise to initiate the Grignard reaction. The mixture may need gentle heating to start. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (4-methyldecylmagnesium bromide).
-
Isotopic Labeling: Cool the Grignard reagent to 0°C. For labeling the methyl group, slowly add the isotopically labeled methyl iodide dissolved in dry diethyl ether. For labeling the carboxyl group, pour the Grignard solution onto crushed dry ice (solid ¹³CO₂).
-
Quenching and Extraction: After the reaction is complete, cautiously quench the reaction mixture by slowly adding dilute HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-methylundecanoic acid can be purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conversion of Labeled 5-Methylundecanoic Acid to this compound
This protocol outlines the conversion of the isotopically labeled fatty acid to its corresponding CoA thioester.
Materials:
-
Isotopically labeled 5-methylundecanoic acid
-
Thionyl chloride (SOCl₂) or N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC)
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Dry tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure (Method A: Using Thionyl Chloride):
-
Acyl Chloride Formation: In a round-bottom flask, dissolve the labeled 5-methylundecanoic acid in a minimal amount of dry DCM. Add thionyl chloride dropwise at room temperature and stir for 2-3 hours.[1] Remove the excess thionyl chloride and solvent under reduced pressure.[1]
-
Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt hydrate in a cold aqueous solution of sodium bicarbonate. Slowly add the freshly prepared 5-methylundecanoyl chloride (dissolved in a small amount of dry THF) to the Coenzyme A solution with vigorous stirring, while maintaining a basic pH.
-
Purification: The resulting this compound can be purified by solid-phase extraction or preparative HPLC.
Procedure (Method B: Using N-Hydroxysuccinimide Ester):
-
NHS Ester Formation: Dissolve the labeled 5-methylundecanoic acid, NHS, and DCC in dry THF and stir at room temperature overnight. Filter the dicyclohexylurea precipitate and concentrate the filtrate to obtain the NHS ester of 5-methylundecanoic acid.[2]
-
Thioesterification: Dissolve the NHS ester in THF and add it to a solution of Coenzyme A in aqueous sodium bicarbonate. Stir the reaction for several hours at room temperature.[2]
-
Purification: Purify the this compound as described in Method A.
Protocol 3: Tracer Studies in Cell Culture
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Isotopically labeled this compound
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607), Water (for extraction)
-
LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the growth medium with a medium containing a known concentration of isotopically labeled this compound. The concentration and labeling duration should be optimized based on the specific cell type and experimental goals.
-
Metabolite Extraction: After the incubation period, aspirate the medium and wash the cells with ice-cold PBS. Quench the metabolism by adding ice-cold methanol. Scrape the cells and collect the cell lysate. Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and nonpolar metabolites.
-
Sample Analysis by LC-MS/MS: Analyze the nonpolar fraction for labeled this compound and its downstream lipid metabolites. Use a high-resolution mass spectrometer to accurately measure the mass shift due to isotopic labeling.[3][4] The fragmentation of acyl-CoAs typically results in a characteristic neutral loss of the CoA moiety, which can be used for identification and quantification.[1][5][6]
-
Sample Analysis by NMR: Analyze the extracted metabolites by ¹H and ¹³C NMR to determine the position and extent of isotopic labeling.[7][8]
Mandatory Visualization
Caption: Workflow for the synthesis and application of isotopically labeled this compound.
Caption: Proposed beta-oxidation pathway of this compound.[4][7][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols for 5-Methylundecanoyl-CoA in Lipidomics Research
Introduction
5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, including their influence on membrane fluidity, cell signaling, and energy metabolism. In lipidomics research, the study of specific acyl-CoA species like this compound can provide valuable insights into metabolic pathways, disease biomarkers, and the effects of xenobiotics.
These application notes provide a framework for the investigation of this compound in a lipidomics context, covering potential applications, detailed experimental protocols for its extraction and analysis, and data interpretation.
Potential Applications in Lipidomics Research
The study of this compound can be applied to several areas of lipidomics research:
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of 5-methylundecanoic acid and its activation to this compound can help in understanding the pathways of branched-chain fatty acid metabolism. This includes identifying the enzymes responsible for its synthesis and degradation.
-
Biomarker Discovery: Altered levels of this compound in tissues or cells may serve as a potential biomarker for certain metabolic disorders or disease states.
-
Drug Development and Toxicology: Investigating how drugs or toxins affect the metabolism of branched-chain fatty acids can be achieved by monitoring the levels of their acyl-CoA intermediates, including this compound.
-
Nutritional Science: Understanding how dietary intake of branched-chain fatty acids influences the intracellular pool of their corresponding acyl-CoAs can provide insights into their physiological effects.
Experimental Protocols
Extraction of Acyl-CoAs from Biological Samples
This protocol is a general method for the extraction of acyl-CoAs from cultured cells or tissues and can be adapted for the analysis of this compound.
Materials:
-
Homogenization Buffer: 20 mM HEPES, 1 mM EDTA, pH 7.4
-
Internal Standard: A commercially available, structurally similar deuterated or 13C-labeled acyl-CoA (e.g., D3-decanoyl-CoA) should be used for quantification. The choice of internal standard will depend on the analytical method and availability.
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Centrifuge capable of 4°C operation
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Cultured Cells: Wash cell pellets (typically 1-10 million cells) twice with ice-cold PBS.
-
Tissues: Weigh and immediately flash-freeze the tissue sample in liquid nitrogen.
-
-
Homogenization:
-
Add 500 µL of ice-cold homogenization buffer to the cell pellet or pulverized tissue.
-
Add the internal standard to the homogenization buffer before adding it to the sample. The amount of internal standard should be optimized based on the expected concentration of the analyte.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of ice-cold ACN to the homogenate.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Drying:
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:ACN with 0.1% FA).
-
Experimental Workflow for Acyl-CoA Extraction
Caption: Workflow for the extraction of acyl-CoAs from biological samples.
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column suitable for polar molecules (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Predicted for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): The theoretical m/z for the [M+H]+ ion of this compound (C33H58N7O17P3S) is approximately 950.29. This would need to be confirmed with a synthesized standard.
-
Product Ions (m/z): Acyl-CoAs typically exhibit characteristic fragmentation patterns. Key product ions to monitor would include:
-
A fragment corresponding to the loss of the 3'-phospho-ADP moiety.
-
A fragment corresponding to the acyl chain attached to the pantetheine (B1680023) arm.
-
-
Collision Energy: This will need to be optimized for the specific instrument and precursor ion.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathway for this compound in MS/MS.
Data Presentation
Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Hypothetical Quantitative Data for this compound Levels
| Sample Group | Treatment | n | This compound (pmol/mg protein) | Standard Deviation | p-value |
| Control | Vehicle | 6 | 1.25 | 0.21 | - |
| Treatment A | Drug X | 6 | 2.87 | 0.45 | <0.01 |
| Treatment B | Drug Y | 6 | 0.98 | 0.15 | >0.05 |
Concluding Remarks
The provided application notes and protocols offer a foundational approach for researchers interested in the lipidomics analysis of this compound. Given the absence of specific literature for this molecule, it is crucial to emphasize the need for careful optimization of extraction and analytical methods. The use of a synthesized this compound standard is highly recommended for method development, validation, and accurate quantification. The successful application of these methods will contribute to a better understanding of the role of branched-chain acyl-CoAs in biological systems.
Application Notes and Protocols for the Extraction of 5-Methylundecanoyl-CoA from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids and their CoA esters are involved in various physiological processes and are relevant in the study of metabolic diseases and drug development. Accurate and efficient extraction of these molecules from biological tissues is crucial for downstream analysis, such as quantification by chromatography and mass spectrometry. This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain fatty acyl-CoA extraction.
Data Presentation
| Tissue Type | Analyte | Extraction Method | Average Recovery (%) | Reference |
| Rat Heart | Polyunsaturated Acyl-CoAs | Solid-Phase Extraction | 70-80% | [1] |
| Rat Kidney | Polyunsaturated Acyl-CoAs | Solid-Phase Extraction | 70-80% | [1] |
| Rat Muscle | Polyunsaturated Acyl-CoAs | Solid-Phase Extraction | 70-80% | [1] |
| Rat Liver | C16:0, C16:1, C18:0, C18:1, C18:2 Acyl-CoAs | Solid-Phase Extraction | 94.8-110.8% (accuracy) | [2][3] |
Experimental Protocols
This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from mammalian tissues and is suitable for the extraction of this compound.
Materials and Reagents:
-
Tissue sample (e.g., liver, muscle, heart), snap-frozen in liquid nitrogen
-
100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
Isopropanol (B130326) (2-propanol), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Chloroform, HPLC grade
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Columns (e.g., C18 or a polymeric weak anion exchange)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC or LC-MS/MS system
Protocol for Solid-Phase Extraction (SPE) of this compound:
-
Sample Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue and 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of isopropanol to the homogenate and homogenize again.[1]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.[1]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Column Conditioning: Condition a C18 SPE column by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the column with 2.4 mL of 2% ammonium (B1175870) hydroxide (B78521) followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]
-
Alternatively, for oligonucleotide purification columns, elute with isopropanol.[1]
-
-
Sample Concentration and Reconstitution:
-
Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 50% methanol).[4]
-
-
Analysis:
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound.
Related Metabolic Pathway
The biosynthesis of branched-chain acyl-CoAs is linked to the catabolism of branched-chain amino acids. For instance, the degradation of leucine (B10760876) gives rise to isovaleryl-CoA, a branched-chain acyl-CoA.
Caption: Catabolism of Leucine leading to branched-chain acyl-CoA synthesis.
References
Application Notes and Protocols for In Vivo Administration of 5-Methylundecanoyl-CoA in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylundecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its in vivo effects, pharmacokinetics, and pharmacodynamics is crucial for elucidating its physiological functions and therapeutic potential. This document provides a detailed guide for the in vivo administration of this compound in animal models, covering formulation, administration routes, and experimental protocols.
Formulation of this compound for In Vivo Administration
The formulation of this compound is critical for its stability, bioavailability, and delivery to target tissues. Due to its amphipathic nature, it is likely to require a specialized delivery vehicle. Lipid-based formulations are often employed to improve the solubility and in vivo delivery of such molecules.[1][2]
Protocol 1: Liposomal Formulation
-
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve this compound, phospholipids, cholesterol, and PEGylated lipid in chloroform in a round-bottom flask. A typical molar ratio would be 55:40:5 (phospholipid:cholesterol:PEGylated lipid), with the drug-to-lipid ratio optimized based on loading efficiency.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid phase transition temperature.
-
To produce unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.[3]
-
In Vivo Administration
The choice of animal model and administration route will depend on the specific research question. Mice and rats are common models for metabolic studies.
Protocol 2: Intravenous (IV) Administration in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old, male or female as per experimental design).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Formulation Preparation: Prepare the liposomal formulation of this compound as described in Protocol 1. The final concentration should be adjusted based on the desired dosage and a maximum injection volume of 100-200 µL for mice.
-
Dosing:
-
A hypothetical starting dose could range from 1 to 10 mg/kg. Dose-ranging studies are essential to determine the optimal dose.
-
Administer the formulation via the tail vein using a 27-30 gauge needle.
-
-
Post-administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) for pharmacokinetic analysis.
-
Collect tissues of interest at the end of the study for biodistribution and downstream analysis.
-
Quantitative Data Summary (Hypothetical)
The following tables represent the type of quantitative data that would be generated from in vivo studies. The values are for illustrative purposes only.
Table 1: Hypothetical Pharmacokinetic Parameters of Liposomal this compound in Mice Following a Single 5 mg/kg IV Dose.
| Parameter | Unit | Value |
| Cmax (Peak Plasma Concentration) | µg/mL | 25.8 |
| Tmax (Time to Peak Concentration) | h | 0.08 |
| AUC (0-t) (Area Under the Curve) | µg*h/mL | 45.3 |
| t1/2 (Half-life) | h | 2.5 |
| CL (Clearance) | mL/h/kg | 110 |
| Vd (Volume of Distribution) | L/kg | 0.4 |
Table 2: Hypothetical Biodistribution of Liposomal this compound in Mice 4 hours Post-IV Injection (5 mg/kg).
| Tissue | Concentration (µg/g tissue) |
| Liver | 15.2 |
| Spleen | 12.8 |
| Kidney | 8.5 |
| Lung | 6.1 |
| Heart | 3.4 |
| Brain | 0.5 |
Visualizations
Signaling Pathway
Caption: Hypothetical metabolic pathways of this compound.
Experimental Workflow
Caption: Generalized workflow for in vivo studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 5-Methylundecanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylundecanoyl-CoA. Our goal is to help you optimize your mass spectrometry parameters and overcome common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization method for analyzing this compound?
A1: For the analysis of acyl-CoA compounds, including this compound, positive ion mode electrospray ionization (ESI) is generally recommended. Studies have shown that positive ion mode can be significantly more sensitive for the detection of various fatty acyl-CoAs compared to negative ion mode.[1]
Q2: What are the characteristic fragment ions of this compound in positive ion mode tandem mass spectrometry (MS/MS)?
A2: Acyl-CoAs exhibit a highly conserved fragmentation pattern in positive ion MS/MS.[2][3] The two most characteristic fragmentations are:
-
A neutral loss of 507.0 Da, which corresponds to the 3'-phospho-ADP moiety.[1][2][4][5][6]
-
A product ion at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.[2][3][4][7]
These signature fragments are excellent for developing targeted mass spectrometry methods like Multiple Reaction Monitoring (MRM) or for use in suspect screening approaches.[7]
Q3: How can I improve the stability of my this compound samples?
A3: Acyl-CoA thioesters are known to be unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] To minimize degradation, follow these guidelines:
-
Temperature: Always handle samples on ice and store them at -80°C as a dry pellet.[2]
-
pH: Reconstitute samples in a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, to improve stability.[2]
-
Extraction: Use of an acidic extraction buffer, like 5-sulfosalicylic acid (SSA), can help stabilize the thioester bond and slow degradation.[8]
-
Vials: Consider using glass vials over plastic ones to reduce signal loss and improve sample stability.[9]
Q4: What type of liquid chromatography (LC) column is best for separating this compound?
A4: Reversed-phase chromatography with a C18 column is the most common and effective choice for separating a wide range of acyl-CoA species, from short to long chains.[2][7] To improve peak shape and resolution, consider using a slightly basic mobile phase (e.g., pH 8.1 with 10 mM ammonium formate) or incorporating ion-pairing agents.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize the electrospray voltage. While a higher voltage can increase signal, it may also lead to instability or corona discharge. Start with a lower voltage and adjust for optimal, stable signal.[10] |
| Inefficient desolvation. | Adjust the nebulizing and desolvation gas flow rates and temperatures. Optimal settings will depend on your LC flow rate.[10] | |
| Sample degradation. | Ensure samples are kept cold and are prepared in a stability-enhancing buffer. Use of an internal standard can help account for degradation.[2][11] | |
| Poor Peak Shape / Tailing | Secondary interactions with the LC column. | Operate at a higher pH (around 10.5 with ammonium hydroxide) or use ion-pairing agents in the mobile phase to improve peak shape.[2] |
| Inconsistent Retention Times | Unstable LC conditions. | Ensure the column is properly equilibrated before each run. Use a mobile phase with a buffer to maintain a consistent pH. |
| High Background Noise / Contamination | Contaminants from glassware or solvents. | Use high-purity LC-MS grade solvents. Avoid glassware, as it can leach sodium and potassium ions, leading to adduct formation. Use plastic vials and high-purity solvents to minimize this.[10] |
| Carryover from previous injections. | Implement a robust needle wash protocol between samples. | |
| Inability to Confirm Compound Identity | Incorrect precursor/product ion selection. | For this compound ([M+H]⁺), use the characteristic neutral loss of 507.0 Da or the product ion at m/z 428.0. Calculate the expected precursor and product ions accurately. |
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from methods designed for high recovery of acyl-CoAs.[2][12]
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching & Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).
-
Cell Scraping & Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortexing: Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters for this compound
The following table provides a starting point for optimizing your mass spectrometer parameters for this compound. Note that optimal values may vary between different instruments.
| Parameter | Suggested Starting Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Generally provides better sensitivity for acyl-CoAs.[1] |
| Precursor Ion [M+H]⁺ | m/z 950.4 (Calculated for C₃₃H₅₉N₇O₁₇P₃S) | This is the protonated molecule. |
| Product Ion 1 | m/z 443.4 (Calculated for [M+H-507]⁺) | This corresponds to the neutral loss of the 3'-phospho-ADP moiety and is typically the most abundant fragment.[1][5][6] |
| Product Ion 2 | m/z 428.0 | This is the characteristic adenosine 3',5'-diphosphate fragment.[3][4][7] |
| Collision Energy (CE) | 30-40 eV | This will require optimization for your specific instrument to maximize the abundance of the product ions. |
| Declustering Potential (DP) | 80-120 V | Optimize to reduce nonspecific fragmentation in the source. |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.6 µm) | A common choice for acyl-CoA analysis.[2][3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 8.1 | A slightly basic mobile phase can improve peak shape.[7] |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 250 µL/min | A typical flow rate for this type of column and separation.[13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor yield in 5-Methylundecanoyl-CoA synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Methylundecanoyl-CoA, particularly in addressing issues of poor yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach typically involves the activation of the carboxylic acid group of 5-methylundecanoic acid, followed by its reaction with coenzyme A (CoA). Common activating agents include carbonyldiimidazole (CDI) and ethylchloroformate. These methods are versatile but can sometimes suffer from side reactions and require careful purification.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (ACS) or ligase to catalyze the formation of the thioester bond between 5-methylundecanoic acid and CoA in the presence of ATP.[1] This approach is highly specific and often proceeds under milder conditions, but the enzyme's substrate specificity for branched-chain fatty acids can be a limiting factor.
Q2: I am observing a significantly lower yield than expected. What are the most likely causes?
A2: Poor yield in this compound synthesis can stem from several factors, depending on the chosen synthetic method. Key areas to investigate include:
-
Incomplete activation of 5-methylundecanoic acid (Chemical Synthesis): The methyl branch at the 5-position might cause steric hindrance, impeding the reaction with the activating agent.
-
Low enzyme activity or specificity (Enzymatic Synthesis): The specific acyl-CoA synthetase used may have a lower affinity or turnover rate for branched-chain fatty acids compared to their straight-chain counterparts.[2]
-
Degradation of the product: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH or in the presence of nucleophiles.
-
Suboptimal reaction conditions: Factors such as pH, temperature, reaction time, and reactant ratios are critical for achieving high yields.
-
Inefficient purification: The product may be lost during extraction and purification steps.
Q3: How can I confirm the successful synthesis and purity of my this compound product?
A3: A combination of analytical techniques is recommended for product confirmation and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is a standard method for quantifying acyl-CoAs and assessing purity.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS can confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the correct formation of the thioester linkage.
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis
Question: My chemical synthesis of this compound using [select method: CDI or ethylchloroformate] is resulting in a low yield. How can I improve it?
Answer: Low yields in chemical synthesis often point to issues with the activation of the carboxylic acid or the stability of the final product. Here is a step-by-step troubleshooting approach:
Troubleshooting Workflow: Chemical Synthesis
Caption: Troubleshooting workflow for low yield in chemical synthesis.
Data Presentation: Comparison of Chemical Synthesis Methods
| Parameter | Mixed Anhydride (B1165640) (Ethylchloroformate) | Acyl Imidazolide (CDI) |
| Activation Principle | Formation of a mixed anhydride with ethyl carbonate. | Formation of a reactive acylimidazolide intermediate. |
| Typical Yields (General Acyl-CoAs) | 40-78%[3][4] | Can be quantitative under anhydrous conditions.[4] |
| Key Advantages | Readily available and inexpensive reagents. | High reactivity of the intermediate. |
| Potential Issues | Side reactions, requires careful temperature control. | Moisture sensitive, can lead to side products if not anhydrous. |
| Recommended Solvents | Anhydrous THF, Dioxane | Anhydrous THF, DMF |
Issue 2: Poor Yield in Enzymatic Synthesis
Question: I am using an acyl-CoA synthetase for my synthesis, but the conversion to this compound is very low. What could be the problem?
Answer: Low efficiency in enzymatic synthesis is often related to the enzyme's characteristics, the integrity of the substrates, or the reaction conditions.
Troubleshooting Workflow: Enzymatic Synthesis
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
Data Presentation: Factors Affecting Acyl-CoA Synthetase Activity
| Factor | Typical Optimal Range | Rationale | Potential Issue with this compound |
| pH | 7.0 - 8.0 | Enzyme activity is pH-dependent. | Suboptimal pH can lead to low activity. |
| Temperature | 30 - 37 °C | Enzyme stability and activity are temperature-sensitive. | Higher temperatures can denature the enzyme. |
| MgCl₂ Concentration | 5 - 10 mM | Mg²⁺ is a required cofactor for ATP binding. | Incorrect Mg²⁺ concentration can reduce or inhibit activity. |
| Substrate Specificity | Varies by enzyme | The active site may not accommodate the methyl branch efficiently. | Steric hindrance from the methyl group can lower the reaction rate.[5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from methods used for other long-chain fatty acids.[4]
Materials:
-
5-Methylundecanoic acid
-
Triethylamine (B128534) (TEA)
-
Ethylchloroformate
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium bicarbonate solution (NaHCO₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 5-methylundecanoic acid (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) and stir for 10 minutes.
-
Slowly add ethylchloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 1 hour. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve coenzyme A trilithium salt (1 equivalent) in cold 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated fatty acid mixture dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 3 with dilute HCl.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid.
-
The aqueous phase containing the this compound can be purified by solid-phase extraction (SPE) on a C18 cartridge, followed by preparative HPLC.
-
Protocol 2: Enzymatic Synthesis of this compound using Acyl-CoA Synthetase
This protocol is a general method that can be adapted based on the specific acyl-CoA synthetase used.[6]
Materials:
-
5-Methylundecanoic acid
-
Coenzyme A trilithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a recombinant source known to have broad substrate specificity)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM 5-Methylundecanoic acid (solubilized with a small amount of Triton X-100 if necessary)
-
1 mM DTT (optional)
-
Acyl-CoA Synthetase (concentration to be optimized based on enzyme activity)
-
-
The final volume should be adjusted with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
-
Reaction Monitoring and Termination:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation (if the product is stable at high temperatures for a short period).
-
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
The supernatant containing this compound can be purified by HPLC.
-
Signaling Pathway and Workflow Diagrams
General Acyl-CoA Synthesis Pathway
Caption: Enzymatic synthesis of this compound.
References
- 1. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Enzymatic Reactions with 5-Methylundecanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylundecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your enzymatic reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes that metabolize this compound?
A1: this compound, a branched-chain fatty acyl-CoA, is primarily metabolized by enzymes involved in fatty acid oxidation and branched-chain amino acid catabolism. Key enzyme classes include:
-
Acyl-CoA Synthetases (ACS): These enzymes activate 5-methylundecanoic acid to its CoA ester, this compound, a crucial step for its subsequent metabolism.
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial dehydrogenation step in the β-oxidation of fatty acyl-CoAs. Specific long-chain or branched-chain ACADs are likely involved.
-
Enoyl-CoA Hydratases, 3-Hydroxyacyl-CoA Dehydrogenases, and Thiolases: These enzymes catalyze the subsequent steps of the β-oxidation spiral.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it as a lyophilized powder or in a solution with a slightly acidic pH (e.g., pH 5-6) at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to hydrolysis of the thioester bond. Fatty acyl-CoAs are not stable and should ideally be used the same day they are prepared or thawed.[1]
Q3: How can I accurately determine the concentration of my this compound solution?
A3: The concentration of an acyl-CoA solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient for the adenine (B156593) ring of CoA (ε = 16,400 M⁻¹cm⁻¹). Alternatively, a more direct method for quantifying free thiols using Ellman's reagent (DTNB) can be used before and after complete hydrolysis of the thioester bond to calculate the concentration.
Q4: Which detection methods are suitable for monitoring enzymatic reactions involving this compound?
A4: Several methods can be employed to monitor the progress of enzymatic reactions with this compound:
-
Spectrophotometric Assays: Coupled enzyme assays are common. For example, the reduction of NAD⁺ to NADH by a dehydrogenase can be monitored at 340 nm.
-
Fluorometric Assays: These assays offer higher sensitivity. A common approach involves coupling the reaction to the production of a fluorescent product.[1][2]
-
HPLC-based Methods: High-performance liquid chromatography can be used to separate and quantify the substrate and product over time. This method is particularly useful for complex reaction mixtures.
-
Mass Spectrometry (MS): LC-MS/MS provides high specificity and sensitivity for identifying and quantifying acyl-CoA species and their metabolites.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | Verify the concentration and specific activity of your enzyme stock. Perform a protein concentration assay (e.g., Bradford or BCA). |
| Suboptimal Assay Conditions | Optimize pH, temperature, and buffer components. Most enzymatic assays work best at room temperature.[3] Ensure all necessary cofactors (e.g., FAD, NAD⁺) are present at the correct concentrations. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. Keep enzymes on ice during handling. |
| Substrate Degradation | Prepare fresh this compound solutions. Hydrolysis can occur, especially at neutral or alkaline pH. |
| Presence of Inhibitors | Ensure that buffers and reagents are free from common enzyme inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), and high salt concentrations.[3] |
| Improperly Thawed Components | Ensure all kit components are completely thawed and mixed gently before use to ensure they are in a homogenous solution.[3] |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Step |
| Contamination of Reagents | Use high-purity water and reagents. Prepare fresh buffers. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the rate of any non-enzymatic substrate degradation or product formation. |
| Autohydrolysis of Substrate | This compound can slowly hydrolyze, releasing free CoA-SH, which can interfere with certain detection methods (e.g., those using thiol-reactive probes). Include a "substrate alone" control. |
| Sample Interference | Certain components in crude cell or tissue lysates can interfere with the assay. If possible, partially purify the enzyme or perform a buffer exchange to remove interfering substances. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting variations.[3] |
| Inconsistent Incubation Times | Use a timer and ensure all samples are incubated for the same duration. |
| Temperature Fluctuations | Ensure a stable incubation temperature. Use a water bath or incubator with precise temperature control. |
| Variability in Sample Preparation | Standardize the sample preparation protocol. For cell or tissue lysates, ensure consistent homogenization and centrifugation steps. |
| Reagent Instability | Aliquot reagents to avoid multiple freeze-thaw cycles. Check the expiration dates of all components.[3] |
Quantitative Data Summary
Disclaimer: The following tables contain representative data for enzymes acting on long-chain fatty acyl-CoAs, which can be used as a starting point for experiments with this compound. Actual values will need to be determined experimentally.
Table 1: Example Kinetic Parameters for Acyl-CoA Dehydrogenase (ACAD) Activity
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| Palmitoyl-CoA (C16:0) | 3.5 | 150 |
| Stearoyl-CoA (C18:0) | 2.8 | 120 |
| This compound | To be determined | To be determined |
Table 2: Influence of pH on a Generic Acyl-CoA Synthetase Activity
| pH | Relative Activity (%) |
| 6.5 | 65 |
| 7.0 | 85 |
| 7.5 | 100 |
| 8.0 | 90 |
| 8.5 | 70 |
Experimental Protocols
Protocol 1: General Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to measure the activity of ACS enzymes that activate 5-methylundecanoic acid.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
5-methylundecanoic acid
-
Coenzyme A (CoA-SH)
-
ATP
-
Acyl-CoA Synthetase (purified or in cell lysate)
-
Fluorometric detection reagents (coupled enzyme system that leads to a fluorescent product upon acyl-CoA formation)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of 5-methylundecanoic acid, CoA-SH, and ATP in assay buffer.
-
Reaction Mix: Prepare a master mix containing all components except the enzyme.
-
Initiate Reaction: Add the enzyme to the reaction mix to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Detection: Add the detection reagents according to the manufacturer's instructions.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Controls: Include controls such as "no enzyme," "no substrate," and "no CoA" to account for background fluorescence.
Protocol 2: General Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)
This protocol measures the activity of ACADs by monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which acts as an electron acceptor.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA)
-
This compound
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP
-
Acyl-CoA Dehydrogenase (purified or in mitochondrial extract)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and DCPIP in assay buffer.
-
Reaction Mixture: In a cuvette, combine the assay buffer, DCPIP, and ETF.
-
Blank Measurement: Measure the baseline absorbance at 600 nm.
-
Initiate Reaction: Add the enzyme to the cuvette and mix gently.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε = 21 mM⁻¹cm⁻¹ at 600 nm).
Visualizations
Caption: A generalized workflow for conducting enzymatic assays with this compound.
Caption: Simplified metabolic pathway of this compound.
References
Validation & Comparative
Validating the Identity of Synthetic 5-Methylundecanoyl-CoA: A Comparative Guide
For researchers in metabolic pathways, drug development, and proteomics, the accurate identification of synthetic lipid molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the identity of synthetic 5-Methylundecanoyl-CoA. We present supporting experimental data and detailed protocols to ensure the integrity of your research.
Comparative Analysis of Validation Techniques
The validation of synthetic this compound relies on a multi-pronged approach, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in confirming the molecular structure and purity of the synthesized compound.
Table 1: Comparison of Analytical Techniques for this compound Validation
| Feature | LC-MS/MS | High-Resolution Mass Spectrometry (HRMS) | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern | Accurate mass determination | Proton environment and connectivity | Carbon skeleton structure |
| Sensitivity | High (picomole to femtomole) | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (millimole to micromole) |
| Resolution | Unit mass resolution | High (sub-ppm mass accuracy) | High | High |
| Sample Requirement | Low | Low | Moderate | High |
| Key Validation Parameter | Parent ion m/z and characteristic fragment ions | Elemental composition confirmation | Chemical shifts and coupling constants | Chemical shifts of individual carbons |
| Alternative Compound | Undecanoyl-CoA | Undecanoyl-CoA | Undecanoyl-CoA | Undecanoyl-CoA |
Experimental Data and Interpretation
To illustrate the validation process, the following tables present expected experimental data for synthetic this compound compared to a commercially available standard of Undecanoyl-CoA.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Theoretical m/z [M-H]⁻ | Observed m/z [M-H]⁻ | Mass Accuracy (ppm) |
| This compound | 950.4157 | 950.4152 | -0.5 |
| Undecanoyl-CoA (Standard) | 936.3999 | 936.3995 | -0.4 |
Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data
| Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Interpretation |
| 950.4152 | This compound | 443.3581 | Loss of 5'-ADP (adenosine diphosphate) |
| 282.2015 | Acyl chain fragment | ||
| 936.3995 | Undecanoyl-CoA (Standard) | 429.3423 | Loss of 5'-ADP |
| 268.1859 | Acyl chain fragment |
Table 4: ¹H NMR Spectroscopy Data (500 MHz, D₂O)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 8.55 | s | Adenine C8-H |
| 8.25 | s | Adenine C2-H | |
| 6.10 | d | Ribose C1'-H | |
| 4.20 | m | Pantothenate | |
| 2.75 | t | Methylene adjacent to thioester | |
| 1.15 | m | Methylene chain | |
| 0.85 | d | Methyl group at C5 | |
| 0.80 | t | Terminal methyl group | |
| Undecanoyl-CoA (Standard) | 8.55 | s | Adenine C8-H |
| 8.25 | s | Adenine C2-H | |
| 6.10 | d | Ribose C1'-H | |
| 4.20 | m | Pantothenate | |
| 2.75 | t | Methylene adjacent to thioester | |
| 1.25 | m | Methylene chain | |
| 0.88 | t | Terminal methyl group |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: High-Resolution LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of synthetic this compound and Undecanoyl-CoA standard in 1 mL of 50:50 acetonitrile:water.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Q-Exactive Orbitrap Mass Spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Full Scan Range: m/z 150-1500.
-
Resolution: 140,000.
-
MS/MS: Data-dependent acquisition of the top 5 most intense ions.
-
Collision Energy: Normalized collision energy of 30.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5 mg of the sample in 0.5 mL of Deuterium Oxide (D₂O).
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Sequence: zg30.
-
Number of Scans: 128.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Pulse Sequence: zgpg30.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the key structural components of this compound.
Comparative Guide to the Synthesis and Confirmation of 5-Methylundecanoyl-CoA
This guide provides a comprehensive comparison of enzymatic and chemical methods for the synthesis of 5-Methylundecanoyl-CoA. It is intended for researchers, scientists, and drug development professionals who require a reliable source of this branched-chain acyl-CoA for their studies. The guide details experimental protocols for synthesis and confirmation, presents comparative performance data, and illustrates key workflows and pathways.
Introduction
This compound is a branched-chain acyl-coenzyme A that may play a role in lipid metabolism and cellular signaling. Accurate assessment of its biological function requires a pure and well-characterized source of the molecule. This guide compares a biocatalytic approach using an acyl-CoA synthetase with a traditional chemical synthesis method, providing the necessary information for researchers to select the most suitable approach for their needs.
Performance Comparison: Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic Synthesis (Acyl-CoA Synthetase) | Chemical Synthesis (Ethyl Chloroformate Method) |
| Yield | Typically high (can be >90% for some substrates)[1] | Variable, often moderate (e.g., 39% for 3,3-dimethylacrylyl-CoA)[1] |
| Purity | High, due to enzyme specificity | May require extensive purification to remove byproducts |
| Reaction Conditions | Aqueous buffer, physiological pH and temperature | Anhydrous organic solvents, low temperatures |
| Reagents | 5-methylundecanoic acid, Coenzyme A, ATP, MgCl2, Acyl-CoA Synthetase | 5-methylundecanoic acid, Coenzyme A, Ethyl Chloroformate, Triethylamine (B128534) |
| Stereospecificity | High (if a chiral center is present and the enzyme is stereospecific) | Not stereospecific |
| Scalability | Can be scaled up, but enzyme cost may be a factor | Readily scalable |
| Complexity | Relatively simple procedure | Requires handling of moisture-sensitive and hazardous reagents |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of acyl-CoAs.[2]
Materials:
-
5-methylundecanoic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Acyl-CoA synthetase (a promiscuous bacterial or yeast enzyme capable of accepting branched-chain fatty acids is recommended)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 2 mM DTT, and 0.5 mM CoA.
-
Add 5-methylundecanoic acid to a final concentration of 200 µM.
-
Initiate the reaction by adding a purified acyl-CoA synthetase (approximately 5 µg).
-
Incubate the reaction at 30-37°C for 1-3 hours.
-
Monitor the reaction progress by observing the decrease in free CoA using Ellman's reagent or by LC-MS analysis of small aliquots.[3]
-
Upon completion, the reaction can be stopped by adding a small amount of acetic acid. The product can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Chemical Synthesis of this compound
This protocol is based on the ethyl chloroformate method for acyl-CoA synthesis.[4]
Materials:
-
5-methylundecanoic acid
-
Coenzyme A (CoA) lithium salt
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution (0.5 M)
Procedure:
-
Dissolve 5-methylundecanoic acid in anhydrous THF and cool to 4°C.
-
Add triethylamine and ethyl chloroformate to the solution and stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).
-
In a separate tube, dissolve Coenzyme A in 0.5 M NaHCO3 solution.
-
Add the CoA solution to the mixed anhydride reaction mixture and stir for an additional 45 minutes at room temperature.
-
The reaction mixture can be flash-frozen and lyophilized.
-
The resulting product should be purified by HPLC to separate this compound from unreacted starting materials and byproducts.
Confirmation of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoAs.[5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (MS1): The theoretical m/z of the [M+H]+ ion for this compound.
-
Product Ions (MS2): Characteristic fragment ions of this compound. A key fragment to monitor is the one corresponding to the loss of the acyl chain, resulting in the CoA moiety.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored.
Data Analysis: The identity of this compound is confirmed by comparing the retention time and the fragmentation pattern of the synthesized product with that of a known standard (if available) or by detailed analysis of the high-resolution mass spectrum and its fragments.[6]
Visualizing Workflows and Pathways
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Comparative Product Confirmation Workflow
Caption: Workflow for the confirmation of this compound via LC-MS/MS.
Hypothetical Signaling Pathway Involvement
As the specific biological role of this compound is not well-defined, the following diagram illustrates a hypothetical signaling pathway where a branched-chain acyl-CoA could be involved, potentially through protein acylation, a common mechanism for acyl-CoA molecules.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
Both enzymatic and chemical methods can be employed for the synthesis of this compound. The enzymatic approach offers high specificity and purity under mild conditions, making it an attractive option for producing a high-quality product for biological assays. The chemical method, while potentially lower in yield and requiring more rigorous purification, is readily scalable. The choice of method will depend on the specific requirements of the research, including the desired quantity and purity of the final product. In all cases, rigorous characterization by LC-MS/MS is essential to confirm the identity and purity of the synthesized this compound.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Methods for the Validation of 5-Methylundecanoyl-CoA Quantification
In the landscape of drug development and metabolic research, the precise quantification of lipid metabolites is paramount. 5-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A, is a molecule of interest in various metabolic pathways. Its accurate measurement is crucial for understanding its physiological roles and its alterations in disease states. To ensure the reliability and accuracy of quantification, the use of orthogonal methods for validation is a scientific and regulatory expectation. This guide provides a comparative overview of three principal orthogonal methods for the validation of this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic/Fluorometric Assays.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these techniques, complete with experimental protocols and performance data to aid in the selection of the most appropriate validation strategy.
Quantitative Performance Comparison
The selection of an orthogonal method for the validation of this compound quantification should be based on a thorough evaluation of their performance characteristics. The following table summarizes the key quantitative parameters of LC-MS/MS, HPLC-UV, and Enzymatic/Fluorometric Assays. Data presented is a synthesis from studies on various medium to long-chain acyl-CoAs, providing a reliable proxy for this compound.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Enzymatic conversion of acyl-CoA coupled to a colored/fluorescent product |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate (risk of co-elution with similar UV absorbance) | Low to Moderate (potential for cross-reactivity with other acyl-CoAs) |
| Sensitivity | Very High (fmol to pmol range)[1] | Low to Moderate (pmol to nmol range) | Moderate (pmol to nmol range) |
| Dynamic Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Moderate to High | Moderate | High (plate-based format) |
| Matrix Effect | High (ion suppression/enhancement) | Low | Moderate (interference from sample components) |
| Cost | High | Moderate | Low |
| Expertise | High | Moderate | Low |
Methodologies and Experimental Protocols
A detailed understanding of the experimental procedures is essential for the successful implementation of these orthogonal methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[2][3] It allows for the precise quantification of individual acyl-CoA species, even at low physiological concentrations.
Experimental Protocol:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v).[2]
-
Include an appropriate internal standard (e.g., a stable isotope-labeled this compound) to correct for extraction losses and matrix effects.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[2]
-
Collect the supernatant for analysis. A solid-phase extraction (SPE) step may be included for further purification.
-
-
LC Separation:
-
Inject the sample extract onto a reverse-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[2]
-
Employ a gradient elution with mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8) and mobile phase B (e.g., acetonitrile).[2]
-
A typical gradient could be: 5% B to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.[2]
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for this compound.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique that can be used for the quantification of more abundant acyl-CoAs.[4] While less sensitive than LC-MS/MS, it can serve as a valuable orthogonal method.
Experimental Protocol:
-
Sample Preparation:
-
Follow a similar extraction procedure as for LC-MS/MS, though the requirement for an internal standard is for retention time alignment and relative quantification rather than correcting for ionization effects.
-
Ensure the final extract is free of particulate matter.
-
-
HPLC Separation:
-
Use a reverse-phase C18 column with specifications suitable for acyl-CoA separation.
-
Employ a gradient elution system, for example, with a mobile phase consisting of a buffer (e.g., 75 mM KH2PO4) and an organic solvent (e.g., acetonitrile with acetic acid).[1]
-
The gradient should be optimized to achieve baseline separation of this compound from other potentially interfering compounds.
-
-
UV Detection:
-
Set the UV detector to a wavelength of 260 nm, which corresponds to the maximal absorbance of the adenine (B156593) moiety of coenzyme A.[1]
-
Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a this compound standard.
-
Enzymatic/Fluorometric Assay
Enzymatic assays offer a high-throughput and cost-effective approach for the quantification of total fatty acyl-CoAs or for specific acyl-CoAs if a selective enzyme is available.[5]
Experimental Protocol:
-
Sample Preparation:
-
Extract acyl-CoAs from samples using a suitable lysis buffer, which may contain a detergent like Triton X-100 to solubilize the fatty acyl-CoAs.
-
Centrifuge to remove insoluble material.
-
-
Enzymatic Reaction:
-
Use a commercial kit or a custom-developed assay. A common principle involves a series of enzymatic reactions that lead to the production of a detectable product (e.g., a colored or fluorescent compound).
-
For instance, acyl-CoA oxidase can be used to oxidize the acyl-CoA, producing hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of a peroxidase to generate a fluorescent signal.[5]
-
Incubate the sample extract with the reaction mixture according to the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
-
Detection:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., excitation/emission of 530/585 nm for a fluorometric assay).
-
Calculate the concentration of this compound in the sample by comparing the signal to a standard curve prepared with a known long-chain acyl-CoA standard.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated.
Caption: Workflow for validating a primary analytical method with an orthogonal method.
Caption: Proposed metabolic pathway of this compound via beta-oxidation.
Conclusion
The validation of any quantitative assay is critical to ensure data integrity. For this compound, a multi-faceted approach employing orthogonal methods is highly recommended. LC-MS/MS stands out as the most sensitive and specific method, making it an ideal primary quantification tool. HPLC-UV offers a robust and more accessible alternative for validation, particularly when concentrations are within its detection limits. Enzymatic/fluorometric assays provide a high-throughput, cost-effective option for assessing total long-chain acyl-CoA levels or for screening purposes.
References
Comparative Analysis of 5-Methylundecanoyl-CoA and Undecanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of structurally similar molecules is paramount. This guide provides a comparative overview of the biological activities of 5-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterpart, Undecanoyl-CoA. While direct comparative studies on these specific molecules are limited, this guide synthesizes available data on analogous branched-chain and straight-chain fatty acids to infer their potential differential effects on key metabolic and signaling pathways.
Introduction
Fatty acids and their activated forms, acyl-CoAs, are not merely metabolic intermediates but also crucial signaling molecules that regulate a host of cellular processes. The structure of a fatty acid, including chain length and the presence of branches, can significantly influence its biological activity. This compound is an iso-branched-chain fatty acyl-CoA, a class of molecules known to play diverse roles in cellular metabolism and signaling. Its straight-chain isomer, Undecanoyl-CoA, is involved in conventional fatty acid metabolism. This comparison guide explores their potential differential impacts on lipid metabolism, inflammatory pathways, and insulin (B600854) signaling.
Data Presentation: Comparative Biological Activities
The following tables summarize the potential differential effects of this compound and Undecanoyl-CoA based on studies of similar branched-chain and straight-chain fatty acids.
Table 1: Effects on Lipid Metabolism Regulation
| Feature | This compound (Branched-Chain) | Undecanoyl-CoA (Straight-Chain) | References |
| PPARα Activation | Potent activator. Branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα. | Moderate to strong activator. Lauric acid (C12:0) is a known PPARα activator. | [1][2] |
| PPARγ Activation | Potential for activation. Multi-methyl-branched fatty acids have been shown to activate PPARγ. | Less potent activator compared to some other fatty acids. | [3][4] |
| SREBP-1c Regulation | Likely inhibitory. Fatty acids, in general, can suppress SREBP-1c expression, potentially through PPARα activation. | Likely inhibitory. Unsaturated fatty acids are known to inhibit SREBP-1c transcription. | [5][6] |
Table 2: Effects on Inflammation and Insulin Signaling
| Feature | This compound (Branched-Chain) | Undecanoyl-CoA (Straight-Chain) | References |
| Inflammatory Response | Potential for anti-inflammatory effects. | Undecanoic acid has demonstrated anti-inflammatory properties. | [7][8] |
| Insulin Signaling | Effects not well-characterized. | May contribute to insulin resistance at high concentrations, a general effect of saturated fatty acids. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
Objective: To determine the ability of this compound and Undecanoyl-CoA to activate PPARα and PPARγ.
Methodology:
-
Cell Culture: HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a PPAR expression vector (e.g., pCMX-hPPARα or pCMX-hPPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene (e.g., pTK-PPREx3-luc). A β-galactosidase expression vector is co-transfected as an internal control for transfection efficiency.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound or Undecanoyl-CoA. A known PPAR agonist (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Assay: After 24-48 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.
-
Data Analysis: The fold activation is calculated by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated cells.
Sterol Regulatory Element-Binding Protein (SREBP) Activation Assay
Objective: To assess the effect of this compound and Undecanoyl-CoA on the activation of SREBP-1c.
Methodology:
-
Cell Culture: Huh7 (human hepatoma cell line) cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are treated with this compound or Undecanoyl-CoA for a specified period (e.g., 16-24 hours). A known SREBP activator (e.g., insulin) or inhibitor (e.g., a polyunsaturated fatty acid) can be used as controls.
-
Nuclear Extraction: Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit.
-
Western Blotting: Protein concentrations of the nuclear extracts are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for the cleaved (active) form of SREBP-1c. A nuclear loading control (e.g., Lamin B1) is used for normalization.
-
Data Analysis: The intensity of the SREBP-1c band is quantified using densitometry and normalized to the loading control.
In Vitro Inflammation Assay
Objective: To evaluate the pro- or anti-inflammatory effects of this compound and Undecanoyl-CoA.
Methodology:
-
Cell Culture: RAW 264.7 (mouse macrophage cell line) cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with this compound or Undecanoyl-CoA for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Measurement: After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-only control group.
Insulin Signaling Assay
Objective: To determine the impact of this compound and Undecanoyl-CoA on insulin signaling.
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum.
-
Treatment: Differentiated myotubes are treated with this compound or Undecanoyl-CoA for a specified duration (e.g., 16 hours) to induce a state of insulin resistance.
-
Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 15-30 minutes).
-
Western Blotting: Cell lysates are collected, and Western blotting is performed to assess the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473) and its downstream targets. Total protein levels are also measured for normalization.
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the extent of insulin signaling activation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the comparison of these two molecules.
Caption: PPAR signaling pathway activation by fatty acyl-CoAs.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. SREBP activation contributes to fatty acid accumulations in necroptosis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. SREBP activation contributes to fatty acid accumulations in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 8. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defect of insulin signal in peripheral tissues: Important role of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-Methylundecanoyl-CoA in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of 5-Methylundecanoyl-CoA
The proper disposal of specialized biochemicals is a critical component of laboratory safety and environmental responsibility. For this compound, a long-chain fatty acyl-CoA, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. In such cases, it is imperative to treat the substance as potentially hazardous and adhere to the general chemical waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently. |
| Body Protection | A laboratory coat or a chemical-resistant apron. |
Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Container Selection and Labeling :
-
Select a waste container that is compatible with the chemical nature of the waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is generally suitable.
-
The container must be in good condition and free from leaks.
-
Affix a "Hazardous Waste" label to the container.[1] This label should be obtained from your institution's EHS office.
-
On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
-
Waste Accumulation and Storage :
-
Keep the waste container securely closed except when adding waste.[1] Do not leave a funnel in the container.[1]
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[1][2]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal :
-
Once the waste container is nearly full (approximately 90% capacity), or if you have finished generating this type of waste, arrange for its disposal through your institution's EHS office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
The logical flow for the disposal of this compound is depicted in the following diagram.
Experimental Protocol Considerations
When designing experiments involving this compound, it is prudent to incorporate waste minimization strategies. This can include:
-
Purchasing and using the smallest quantity of the chemical necessary for your experiments.
-
Avoiding the preparation of large volumes of stock solutions that may expire before use.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for the most accurate and up-to-date information.
References
Essential Safety and Logistics for Handling 5-Methylundecanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized biochemicals like 5-Methylundecanoyl-CoA is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the recommended PPE based on standard laboratory practices for similar acyl-CoA compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes or aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation exposure to the compound, which may be harmful. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Location: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential exposure.
-
Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) for transferring the compound. Avoid generating dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work surface.
Storage Protocol:
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the product's certificate of analysis for specific temperature recommendations.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the compound's name and any relevant hazard information.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, and national regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain. |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Collect in a designated, sealed waste container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The cleaned container can then be disposed of according to institutional guidelines. |
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
